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6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride Documentation Hub

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  • Product: 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride
  • CAS: 651558-51-9

Core Science & Biosynthesis

Foundational

6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride chemical properties

An In-depth Technical Guide to 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine Hydrochloride Authored by a Senior Application Scientist This guide serves as a comprehensive technical resource for researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine Hydrochloride

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the chemical properties, synthesis, applications, and handling of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride. This molecule is a pivotal heterocyclic building block, recognized for its role as a key intermediate in the synthesis of a wide array of pharmacologically active compounds.[1][2] Its rigid bicyclic structure provides a versatile scaffold for developing novel therapeutics targeting various diseases.

Physicochemical and Structural Characteristics

The foundational step in utilizing any chemical intermediate is a thorough understanding of its intrinsic properties. 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine is a bicyclic heteroaromatic compound, and its hydrochloride salt form enhances its stability and solubility in aqueous media, which is a critical consideration for many synthetic and biological applications. The dihydrochloride salt is also commonly available.

The selection of a salt form like hydrochloride is a deliberate choice in drug development and synthesis. It often improves the compound's crystallinity, stability, and handling characteristics compared to the free base, making it more amenable to purification and storage.

Table 1: Core Physicochemical Properties

PropertyValueSource
IUPAC Name 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;dihydrochloridePubChem[3]
CAS Number 147740-02-1 (Dihydrochloride)Fisher Scientific, PubChem[3][4][5]
147739-88-6 (Free Base)Nordmann, PubChem[1][6]
Molecular Formula C₇H₁₀Cl₂N₂ (Dihydrochloride)PubChem[3]
Molecular Weight 193.07 g/mol (Dihydrochloride)PubChem[3]
Appearance Solid powderShanghai Tachizaki[7]
Solubility Soluble in water and DMSOThermo Fisher Scientific, Shanghai Tachizaki[7][8]
Boiling Point 288.9°C at 760 mmHg (Estimated for related form)Echemi[9]

Note: Properties can vary slightly based on the specific salt form (mono- vs. dihydrochloride) and purity.

Role in Synthetic Chemistry and Drug Discovery

6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride is not typically an active pharmaceutical ingredient (API) itself. Instead, its value lies in its function as a structural scaffold. The pyrrolo-pyridine core is a privileged structure in medicinal chemistry, meaning it is a framework that can be modified to bind to a variety of biological targets.

The causality behind its widespread use stems from the strategic placement of its nitrogen atoms and the conformational rigidity of the bicyclic system. These features allow for the precise spatial orientation of appended functional groups, which is essential for achieving high-affinity and selective interactions with protein targets like kinases or receptors.

G A 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine HCl (Core Scaffold) B Functionalization & Derivatization (e.g., Amide coupling, N-alkylation) A->B Synthetic Chemistry C Library of Novel Compounds B->C D Screening & Lead Identification C->D High-Throughput Screening E Lead Optimization D->E F Preclinical Candidates (e.g., Kinase Inhibitors, CNS Agents) E->F

Caption: Synthetic workflow from core scaffold to preclinical candidates.

Key Applications in Medicinal Chemistry:
  • Kinase Inhibitors: The scaffold is integral to the development of inhibitors for enzymes like Ataxia telangiectasia and Rad3-related (ATR) kinase, a crucial protein in the DNA damage response (DDR) pathway.[10][11] Inhibiting ATR is a promising strategy in cancer therapy, particularly for tumors with specific DNA repair deficiencies.

  • Central Nervous System (CNS) Agents: Derivatives have been investigated as allosteric modulators of muscarinic acetylcholine receptors (e.g., M4), which are implicated in various neurological and psychiatric disorders.[12]

  • General Pharmaceutical Intermediates: It serves as a building block for creating a diverse range of biologically active molecules for treating neurological disorders and certain cancers.[2][13]

Biological Context: The ATR Signaling Pathway

To appreciate the impact of derivatives synthesized from this scaffold, it is crucial to understand their biological targets. For instance, ATR kinase inhibitors interfere with a critical cell signaling pathway that manages DNA damage and replication stress.

cluster_0 Cell Nucleus DNA_Damage DNA Damage / Replication Stress ATR ATR Kinase Activation DNA_Damage->ATR Chk1 Chk1 Phosphorylation ATR->Chk1 Inhibitor Derivative of 6,7-Dihydro-5H-pyrrolo [3,4-b]pyridine Inhibitor->ATR Inhibition Apoptosis Apoptosis (Cell Death) Inhibitor->Apoptosis Promotes in Cancer Cells CellCycle Cell Cycle Arrest & DNA Repair Chk1->CellCycle

Caption: Inhibition of the ATR pathway by a derivative compound.

By inhibiting ATR, these compounds prevent cancer cells from repairing their DNA, ultimately leading to cell death (apoptosis). This mechanism highlights how a synthetic intermediate is transformed into a targeted therapeutic agent.

Safety, Handling, and Storage Protocol

As with any chemical reagent, adherence to strict safety protocols is non-negotiable. 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride is classified with specific hazards that demand careful management in a laboratory setting.[3]

GHS Hazard Identification:

  • H303: May be harmful if swallowed.[3]

  • H315: Causes skin irritation.[3][5][6]

  • H319: Causes serious eye irritation.[3][5][6]

  • H335: May cause respiratory irritation.[3][6]

The trustworthiness of any experimental outcome is directly linked to the integrity of the materials used and the safety of the process. A self-validating protocol ensures that risks are mitigated at every step.

Step-by-Step Handling Protocol:
  • Hazard Assessment & Preparation:

    • Before handling, review the Safety Data Sheet (SDS).

    • Ensure a chemical fume hood is operational and an emergency eyewash station and shower are accessible.

  • Personal Protective Equipment (PPE):

    • Wear EN166-compliant safety glasses with side-shields or goggles.[14]

    • Wear chemically resistant gloves (e.g., nitrile); inspect them for integrity before use.[14]

    • Wear a lab coat and ensure exposed skin is covered.

  • Handling and Use:

    • Conduct all weighing and transfers within a fume hood or other ventilated enclosure to prevent inhalation of dust.[5][14]

    • Avoid direct contact with skin and eyes.[14]

    • Use spatulas and tools dedicated to this chemical to prevent cross-contamination.

    • Keep the container tightly closed when not in use.[5][14]

  • Storage:

    • Store in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[5][8][14]

    • The compound is hygroscopic (absorbs moisture from the air), so ensuring the container is tightly sealed is critical to maintaining its integrity.[8]

  • Emergency Procedures:

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[5][14]

    • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[5][14]

    • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[5][14]

    • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[14]

Caption: Standard operating procedure flow for safe handling.

Conclusion

6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride is a testament to the power of heterocyclic chemistry in modern drug discovery. Its value is not in its own biological activity, but in the potential it unlocks as a foundational scaffold. By understanding its chemical properties, synthetic utility, and the biological pathways its derivatives can modulate, researchers are well-equipped to leverage this versatile intermediate in the development of next-generation therapeutics. The rigorous application of safety protocols ensures that this scientific exploration can be conducted responsibly and effectively.

References

  • MSDS of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride. (2012-07-18). Google.
  • MATERIAL SAFETY D
  • 5H,6H,7H-pyrrolo(3,4-b)pyridine dihydrochloride.
  • 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride. Nordmann.
  • 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride, 97%, Thermo Scientific. Fisher Scientific.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2010-10-29). Thermo Fisher Scientific.
  • 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine. MySkinRecipes.
  • 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine.
  • Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors. (2022-08-05).
  • Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors.
  • 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride. popebiotech.com.
  • 651558-51-9|6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride. BLDpharm.
  • 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride. Echemi.
  • WO2017112719A1 - 6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
  • CAS:147739-88-6|6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine. Shanghai Tachizaki Biomedical Tech. Co., Ltd.

Sources

Exploratory

potential therapeutic targets for pyrrolo[3,4-b]pyridine analogs

A Technical Guide for Drug Discovery & Development Executive Summary The pyrrolo[3,4-b]pyridine scaffold represents a privileged bicyclic heterocycle in medicinal chemistry, distinct from its more common isomer, 7-azaind...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Discovery & Development

Executive Summary

The pyrrolo[3,4-b]pyridine scaffold represents a privileged bicyclic heterocycle in medicinal chemistry, distinct from its more common isomer, 7-azaindole (pyrrolo[2,3-b]pyridine). This guide analyzes the therapeutic utility of pyrrolo[3,4-b]pyridine analogs, focusing on three validated high-value targets: Dipeptidyl Peptidase-4 (DPP-4) for metabolic disorders, Polynucleotide Kinase/Phosphatase (PNKP) for oncology, and Tubulin for antiproliferative applications. Unlike a general review, this document dissects the structure-activity relationships (SAR) and provides self-validating experimental protocols for evaluating these targets.

Structural Architecture & Chemical Space

The pyrrolo[3,4-b]pyridine core consists of a pyridine ring fused to a pyrrole ring across the [3,4] bond of the pyridine. This fusion creates a 5:6 bicyclic system that serves as a bioisostere for isoindolin-1-one and quinolone scaffolds.

  • Key Chemical Feature: The scaffold possesses a unique electronic distribution that allows it to function as a hydrogen bond acceptor/donor network, mimicking the purine ring of ATP or the transition state of peptide hydrolysis.

  • Isomer Distinction: It is critical to distinguish this scaffold from pyrrolo[2,3-b]pyridine (7-azaindole), which primarily targets kinase hinge regions. The [3,4-b] isomer exhibits a broader pharmacological profile, extending into metabolic enzymes and DNA repair machinery.

Primary Therapeutic Targets

Metabolic Regulation: DPP-4 Inhibition

The most clinically advanced application of the pyrrolo[3,4-b]pyridine scaffold is in the inhibition of Dipeptidyl Peptidase-4 (DPP-4), a serine exopeptidase responsible for the degradation of incretin hormones (GLP-1 and GIP).

  • Lead Compound: BMS-767778

  • Mechanism of Action: The 5-oxo-pyrrolo[3,4-b]pyridine moiety acts as a rigid spacer that positions the aminomethyl group to interact with the Glu205/Glu206 dyad in the DPP-4 active site. The bicyclic core occupies the S1 specificity pocket, displacing the catalytic serine.

  • SAR Insight: Introduction of a 2,4-dichlorophenyl group at the C4 position and an aminomethyl group at C3 significantly enhances potency (IC50 < 2 nM) and selectivity over DPP-8/9.

Oncology: The PNKP & Tubulin Axis

In oncology, pyrrolo[3,4-b]pyridine analogs function through two distinct mechanisms: DNA repair disruption and cytoskeletal destabilization.

Target A: Polynucleotide Kinase/Phosphatase (PNKP)

PNKP is a bifunctional enzyme critical for repairing DNA single-strand and double-strand breaks (SSBs/DSBs). It processes DNA termini (5'-OH and 3'-phosphate) to allow ligation.

  • Lead Compound: A12B4C3 (2-(1-hydroxyundecyl)-1-(4-nitrophenylamino)-6-phenyl-6,7a-dihydro-1H-pyrrolo[3,4-b]pyridine-5,7-dione).[1][2][3]

  • Therapeutic Rationale: PNKP inhibition results in the accumulation of DNA strand breaks. This creates a "synthetic lethality" when combined with Topoisomerase I inhibitors (e.g., Camptothecin).

  • Binding Mode: A12B4C3 acts as a non-competitive inhibitor of the phosphatase domain.[1] It binds to a hydrophobic pocket near Trp402, disrupting the enzyme's secondary structure and preventing DNA processing without blocking DNA binding.

Target B: Tubulin Polymerization

Polysubstituted pyrrolo[3,4-b]pyridin-5-ones have been identified as inhibitors of tubulin polymerization, binding to the colchicine site.

  • Activity: These analogs exhibit cytotoxicity against cervical (HeLa, SiHa) and breast (MDA-MB-231) cancer lines.

  • SAR: Hydrophobic substituents (e.g., phenyl, chlorophenyl) at the N-6 and C-4 positions are essential for occupying the hydrophobic pockets of

    
    -tubulin.
    
Antimicrobial Targets

The scaffold serves as a precursor and bioisostere for fluoroquinolones.[4] Functionalized derivatives display bactericidal activity against E. coli and S. aureus by targeting DNA Gyrase and Topoisomerase IV , disrupting bacterial DNA replication.

Mechanism of Action Visualization

The following diagram illustrates the dual-mechanism potential of pyrrolo[3,4-b]pyridine analogs in an oncology context, highlighting the PNKP sensitization pathway.

PNKP_Pathway Compound Pyrrolo[3,4-b]pyridine (e.g., A12B4C3) PNKP PNKP Enzyme (Phosphatase Domain) Compound->PNKP Non-competitive Inhibition Repair_Block Blocked DNA End Processing PNKP->Repair_Block Inhibited Function DNA_Damage DNA Strand Breaks (3'-P / 5'-OH termini) DNA_Damage->PNKP Substrate Apoptosis Accumulation of DSBs & Apoptosis DNA_Damage->Apoptosis Unrepaired Damage Repair_Block->Apoptosis Synthetic Lethality Topo_Inhibitor Topoisomerase I Inhibitor (Camptothecin) Topo_Inhibitor->DNA_Damage Induces

Caption: Mechanism of A12B4C3-mediated sensitization of cancer cells to Topoisomerase inhibitors via PNKP blockade.[1]

Quantitative Data Summary

The table below summarizes key potency data for pyrrolo[3,4-b]pyridine analogs against their respective targets.

Therapeutic AreaTargetLead CompoundPotency MetricReference
Metabolic DPP-4BMS-767778IC50 = 0.37 nM[1, 4]
Oncology PNKP (Phosphatase)A12B4C3IC50 = 60 nM[2, 3]
Oncology Tubulin (HeLa Cell Viability)Compound 1f (Sulfur-subst.)IC50 = 6.25 µM[5]
Antimicrobial E. coli GrowthCompound 4jMIC = 62.5 µg/mL[6]

Experimental Protocols (Self-Validating Systems)

Protocol: PNKP Phosphatase Inhibition Assay

This assay validates the inhibitory potential of analogs against the PNKP phosphatase domain using a fluorescence quenching mechanism.[1]

Reagents:

  • Recombinant human PNKP.

  • Substrate: 20-mer oligonucleotide with a 3'-phosphate group, labeled with 5'-Fluorescein (FAM).

  • Buffer: 25 mM Tris-HCl (pH 7.5), 130 mM NaCl, 1 mM MgCl2, 1 mM DTT.

Workflow:

  • Preparation: Dilute PNKP to 50 nM in assay buffer. Prepare serial dilutions of the test compound (pyrrolo[3,4-b]pyridine analog) in DMSO.

  • Incubation: Mix 10 µL of enzyme solution with 1 µL of compound. Incubate for 10 minutes at 37°C to allow non-competitive binding.

  • Reaction Start: Add 10 µL of FAM-labeled DNA substrate (final conc. 100 nM).

  • Measurement: Monitor fluorescence intensity (Ex: 485 nm, Em: 520 nm) continuously for 30 minutes.

  • Validation:

    • Positive Control:[5] A12B4C3 (1 µM) should show <10% activity.

    • Negative Control: DMSO only (100% activity).

    • Self-Check: If fluorescence does not change in the negative control, the phosphatase is inactive or the substrate is degraded.

Protocol: Ugi-Zhu Three-Component Synthesis

A robust method to generate pyrrolo[3,4-b]pyridin-5-one libraries for SAR studies.

Reaction Scheme: Aldehyde + Amine +


-Isocyanoacetamide 

5-Aminooxazole

Pyrrolo[3,4-b]pyridin-5-one

Step-by-Step:

  • Imine Formation: Dissolve aldehyde (1.0 equiv) and amine (1.0 equiv) in Toluene. Add Yb(OTf)3 (5 mol%). Stir at RT for 30 min.

  • Ugi-Zhu Step: Add

    
    -isocyanoacetamide (1.0 equiv). Stir at 60°C until the isocyanide is consumed (TLC monitoring).
    
  • Cascade Cyclization: Add Maleic Anhydride (1.1 equiv) directly to the reaction mixture. Heat to 110°C for 2 hours.

    • Mechanism:[1][6][7][8] The intermediate 5-aminooxazole undergoes an intermolecular Diels-Alder reaction with maleic anhydride, followed by retro-Diels-Alder (loss of CO2) and dehydration.

  • Purification: Cool to RT. Precipitate the product using hexanes or purify via flash chromatography (EtOAc/Hexane).

Future Directions & Structural Optimization

The pyrrolo[3,4-b]pyridine scaffold is underutilized compared to its [2,3-b] counterpart. Future development should focus on:

  • Atroposelective Synthesis: Utilizing N-heterocyclic carbene (NHC) catalysts to synthesize axially chiral derivatives, which may offer superior selectivity for kinase pockets [7].

  • Dual-Targeting Agents: designing hybrids that inhibit both PNKP and PARP for enhanced synthetic lethality in BRCA-deficient cancers.

References

  • Optimization of Activity, Selectivity, and Liability Profiles in 5-Oxopyrrolopyridine DPP4 Inhibitors Leading to Clinical Candidate (Sa)-2-(3-(Aminomethyl)-4-(2,4-dichlorophenyl)-2-methyl-5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-N,N-dimethylacetamide (BMS-767778). Source: Journal of Medicinal Chemistry URL:[Link]

  • Mechanism of action of an imidopiperidine inhibitor of human polynucleotide kinase/phosphatase. Source: Journal of Biological Chemistry URL:[3][Link]

  • Identification of a small molecule inhibitor of the human DNA repair enzyme polynucleotide kinase/phosphatase. Source: Cancer Research URL:[Link]

  • 7-Oxopyrrolopyridine-derived DPP4 inhibitors: Mitigation of CYP and hERG liabilities via introduction of polar functionalities in the active site. Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]

  • Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma. Source: Molecules (MDPI) URL:[Link]

  • Synthesis, Biological Evaluation and Docking Studies of Functionalized Pyrrolo[3,4‐b]pyridine Derivatives. Source: ChemistrySelect URL:[Link]

  • N-Heterocyclic Carbene-Catalyzed Atroposelective Synthesis of Pyrrolo[3,4-b]pyridines with Configurationally Stable C–N Axial Chirality. Source: Organic Letters URL:[Link]

Sources

Foundational

in silico modeling of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine interactions

Technical Whitepaper: Computational Profiling of the 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine Scaffold Executive Summary The 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine scaffold represents a privileged bicyclic pharmacophore, eff...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Computational Profiling of the 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine Scaffold

Executive Summary

The 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine scaffold represents a privileged bicyclic pharmacophore, effectively serving as an aza-analogue of isoindoline. Its structural versatility allows it to target diverse biological systems, ranging from ATR kinase (DNA damage response) and


-tubulin  to M4 muscarinic acetylcholine receptors .

This guide provides a rigorous, self-validating in silico framework for modeling this scaffold. Unlike generic small-molecule protocols, this workflow addresses the specific electronic and conformational nuances of the fused pyridine-pyrrolidine system, specifically ring puckering and tautomeric ambiguity.

Part 1: Physicochemical Baseline & Quantum Mechanical Preparation

Before initiating docking or dynamics, the electronic state of the scaffold must be rigorously defined. The 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine core contains two nitrogen atoms with distinct properties: the aromatic pyridine nitrogen (


) and the aliphatic pyrrolidine nitrogen (

).
Protonation State Sensitivity

The pyrrolidine nitrogen is a secondary amine (pKa


 9-10), making it predominantly protonated at physiological pH (7.4). However, the pyridine nitrogen (pKa 

5) can act as a hydrogen bond acceptor.
  • The Trap: Standard force field generators (e.g., LigPrep) often default to a single state. If the pyrrolidine nitrogen is substituted (tertiary amine), the pKa shifts.

  • The Protocol:

    • Generate States: Create ensembles for pH 7.4

      
       2.0.
      
    • QM Validation: For critical binding modes, perform a DFT geometry optimization to determine the energetic cost of the neutral vs. protonated pyrrolidine species if the binding pocket is hydrophobic.

Conformational Analysis (Ring Puckering)

The saturated 5-membered ring is not planar. It adopts an envelope conformation that influences the vector of substituents attached to the nitrogen or adjacent carbons.

Protocol 1: DFT Geometry Optimization

  • Software: Gaussian / ORCA / Psi4

  • Functional/Basis Set: B3LYP-D3(BJ)/6-311G++ (Includes dispersion corrections critical for pi-stacking analysis).

  • Objective: Calculate the energy barrier between the endo and exo puckering modes.

ParameterValueRationale
Method DFT (B3LYP-D3)Accounts for electron correlation and dispersion forces.
Solvation CPCM (Water)Mimics bulk aqueous environment.
Convergence TightEnsures the geometry is a true local minimum.

Part 2: Molecular Docking Workflows

Successful docking of this scaffold requires an "Induced Fit" approach because the saturated ring's flexibility and the potential for the pyridine ring to rotate (if not fused, but here it is fused, so the whole molecule is rigid-flexible hybrid) require precise pocket adaptation.

Target Selection & Grid Generation

Based on current literature, high-value targets include:

  • ATR Kinase: The scaffold mimics the adenine core of ATP.[1]

  • Tubulin: Exploits the colchicine binding site.

Step-by-Step Docking Protocol:

  • Receptor Prep:

    • Remove crystallographic waters unless they bridge the pyridine nitrogen to a backbone residue (common in kinase hinges).

    • Self-Validation: If a water molecule forms 3+ H-bonds in the crystal structure, retain it.

  • Ligand Sampling:

    • Allow full flexibility of the aliphatic ring (C5, C6, C7).

    • Restrain the pyridine ring planarity.

  • Scoring Function:

    • Use a function with explicit terms for Pi-Pi stacking (e.g., Glide XP or AutoDock Vina), as the pyridine ring often stacks with Phe/Trp/Tyr residues in the pocket.

Visualization of the Docking Logic

The following diagram illustrates the decision tree for processing the ligand prior to docking.

LigandPrepWorkflow cluster_validation Self-Validation Loop Start Input Scaffold (SMILES) QM_Opt QM Optimization (B3LYP/6-31G*) Start->QM_Opt 3D Gen Puckering Analyze Ring Puckering QM_Opt->Puckering Geometry ProtState pKa Calculation (pH 7.4) QM_Opt->ProtState Charges Docking Ensemble Docking Puckering->Docking Conf A/B ProtState->Docking Charge +1/0 Check Check RMSD vs Crystal Benchmarks Docking->Check Check->QM_Opt Fail (>2.0Å)

Figure 1: Ligand preparation workflow emphasizing Quantum Mechanical (QM) validation of ring geometry prior to docking.

Part 3: Molecular Dynamics (MD) & Stability

Docking provides a static snapshot. MD is required to verify if the 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine scaffold maintains its binding pose, particularly the hydrogen bonds involving the pyridine nitrogen.

Simulation Setup
  • Force Field: CHARMM36m or AMBER ff19SB (best for protein-ligand complexes).

  • Ligand Topology: Generate using CGenFF (CHARMM) or GAFF2 (AMBER). Crucial: Verify penalty scores for the fused ring parameters.

  • Duration: Minimum 100 ns.

Analysis Metrics (Self-Validating)
  • RMSD (Root Mean Square Deviation):

    • Success: Ligand RMSD < 2.5 Å over the last 50 ns.

    • Failure: RMSD > 3.0 Å implies the force field parameters for the fused ring torsion are incorrect or the pose is unstable.

  • Hydrogen Bond Occupancy:

    • Calculate the % of simulation time the pyridine Nitrogen acts as an acceptor.

    • Threshold: >60% occupancy suggests a stable pharmacophore anchor.

Part 4: ADMET & Liability Screening

Recent studies on pyrrolo[3,4-b]pyridine derivatives (e.g., ATR inhibitors) highlight the need to balance potency with metabolic stability.

Key Liability Checks:

  • CYP Inhibition: The pyridine ring is susceptible to oxidation.

  • hERG Binding: Basic amines (the pyrrolidine nitrogen) are a risk factor for hERG channel blockage (cardiotoxicity).

In Silico ADMET Protocol:

Property Tool/Model Risk Threshold Action
LogP SwissADME / RDKit > 5.0 Add polar groups to the C5/C7 positions.
TPSA QikProp < 40 Ų Blood-Brain Barrier penetration likely (Good for CNS, Bad for peripheral).

| hERG | Pred-hERG | pIC50 > 6 | Reduce basicity of the pyrrolidine N (e.g., amide coupling). |

Part 5: Interaction Network Map

Understanding the pharmacophoric features is essential for "Scaffold Hopping" or optimizing substituents.

InteractionMap Scaffold 6,7-Dihydro-5H- pyrrolo[3,4-b]pyridine PyridineN Pyridine N (H-Bond Acceptor) Scaffold->PyridineN PyrrolidineN Pyrrolidine NH (Donor/Cation) Scaffold->PyrrolidineN Aromatic Pyridine Ring (Pi-Stacking) Scaffold->Aromatic C5_C7 C5/C7 Positions (Vector Growth) Scaffold->C5_C7 Hinge Region\n(Kinases) Hinge Region (Kinases) PyridineN->Hinge Region\n(Kinases) Interaction Asp/Glu Residues\n(Salt Bridge) Asp/Glu Residues (Salt Bridge) PyrrolidineN->Asp/Glu Residues\n(Salt Bridge) Interaction Phe/Trp Gates Phe/Trp Gates Aromatic->Phe/Trp Gates T-Stacking Solvent Channel Solvent Channel C5_C7->Solvent Channel Solubilization

Figure 2: Pharmacophore interaction map detailing the functional roles of the scaffold's substructures.

References

  • ATR Kinase Inhibition

    • Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives as a new class of ATR inhibitors.[1]

    • Source: Bioorganic & Medicinal Chemistry Letters (2022).[1][2][3][4]

  • Tubulin Targeting

    • Synthesis of Pyrrolo[3,4-b]pyridin-5-ones... and In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines.
    • Source: Molecules (2019).[3]

  • M4 Muscarinic Modulation

    • Patent WO2017107087A1: 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one compounds.
    • Source: WIPO / Google P
  • Antibacterial & DNA Binding

    • Synthesis, Biological Evaluation and Docking Studies of Functionalized Pyrrolo[3,4‐b]pyridine Deriv
    • Source: ChemistrySelect (2021).

Sources

Exploratory

6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride mechanism of action

An In-depth Technical Guide to the Mechanism of Action of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine Hydrochloride and its Derivatives Abstract This technical guide provides a comprehensive analysis of the known and hypothesi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Mechanism of Action of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine Hydrochloride and its Derivatives

Abstract

This technical guide provides a comprehensive analysis of the known and hypothesized mechanisms of action for the 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine scaffold, with a specific focus on its hydrochloride salt. While primarily recognized as a key synthetic intermediate in pharmaceutical research, derivatives of this heterocyclic system have emerged as potent and selective modulators of critical central nervous system targets. This document synthesizes current literature, patent filings, and established experimental methodologies to offer a framework for researchers, scientists, and drug development professionals. The core focus is on the positive allosteric modulation of the M4 muscarinic acetylcholine receptor, a promising therapeutic strategy for neurological and psychiatric disorders. Furthermore, this guide explores potential interactions with other key CNS receptors and provides detailed, field-proven protocols for the elucidation of the pharmacological profile of novel compounds based on this privileged scaffold.

Introduction: The 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine Scaffold

The compound 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride is a heterocyclic amine that has garnered significant interest in medicinal chemistry.[1] Structurally, it features a fused pyrrolopyridine bicyclic system, which serves as a versatile scaffold for the synthesis of a diverse range of biologically active molecules.[2] While the hydrochloride salt itself is principally supplied as a building block for chemical synthesis, the core structure is present in compounds that have advanced to clinical trials, indicating its significance as a "privileged scaffold" in drug discovery.[1]

The primary utility of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride is as an intermediate in the synthesis of more complex pharmaceutical agents.[3] Its chemical structure allows for various modifications, leading to the generation of libraries of compounds for screening against numerous biological targets. The broad spectrum of pharmacological properties exhibited by pyrrolopyridine derivatives includes potential treatments for diseases of the nervous and immune systems, as well as antiviral and antitumor activities.[2]

This guide will delve into the most prominently documented mechanism of action for derivatives of this scaffold: positive allosteric modulation of the M4 muscarinic acetylcholine receptor. Additionally, we will explore other potential CNS targets and provide a robust set of experimental protocols to empower researchers to fully characterize the mechanism of action of novel analogues.

Core Mechanism of Action: M4 Muscarinic Receptor Positive Allosteric Modulation

The most compelling evidence for the therapeutic potential of the 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine scaffold comes from the development of its derivatives as positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine receptor (M4R).[3][4][5] Specifically, compounds bearing a 5-one substitution on the pyrrolo[3,4-b]pyridine core have been patented as potent and selective M4 PAMs.[3][4][5][6]

The M4 Muscarinic Receptor: A Key CNS Target

The M4 muscarinic receptor is a G protein-coupled receptor (GPCR) that is highly expressed in the central nervous system, particularly in the striatum, hippocampus, and cortex.[7][8] It is coupled to the Gi/o family of G proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[8] M4Rs play a crucial role in regulating neuronal excitability and the release of various neurotransmitters, including acetylcholine and dopamine.[8]

Selective activation of the M4R is a highly sought-after therapeutic strategy for treating a range of neuropsychiatric disorders, including the positive and cognitive symptoms of schizophrenia and Alzheimer's disease.[4][9] Direct-acting orthosteric agonists for muscarinic receptors often suffer from a lack of subtype selectivity, leading to undesirable side effects.[9]

Allosteric Modulation as a Selective Therapeutic Strategy

Allosteric modulators bind to a site on the receptor that is topographically distinct from the binding site of the endogenous ligand, acetylcholine.[9] PAMs do not activate the receptor on their own but rather enhance the affinity and/or efficacy of the endogenous agonist. This offers several advantages:

  • Subtype Selectivity: Allosteric sites are generally less conserved across receptor subtypes than orthosteric sites, allowing for the development of highly selective modulators.[9]

  • Spatio-temporal Precision: The effect of a PAM is dependent on the presence of the endogenous neurotransmitter, thus preserving the natural rhythm of synaptic transmission.

  • Saturable Effects: The modulatory effect of a PAM has a ceiling, which can reduce the risk of over-stimulation and associated adverse effects.[9]

Studies with selective M4 PAMs have demonstrated their ability to reverse hyperdopaminergic and hypoglutamatergic behaviors in preclinical models, supporting their potential as antipsychotic and pro-cognitive agents.[4][5]

M4 Muscarinic Receptor Signaling Pathway

Activation of the M4R by acetylcholine, potentiated by a PAM, initiates a signaling cascade that modulates neuronal function. The binding of the Gαi subunit to adenylyl cyclase inhibits the conversion of ATP to cAMP. The Gβγ subunit can also activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and reduced neuronal excitability.

M4R_Signaling cluster_membrane Plasma Membrane M4R M4 Receptor G_protein Gi/o Protein M4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Gαi inhibits GIRK GIRK Channel G_protein->GIRK Gβγ activates cAMP cAMP AC->cAMP Converts K_ion_out GIRK->K_ion_out K+ efflux ACh Acetylcholine (ACh) ACh->M4R Binds to orthosteric site PAM Pyrrolopyridine PAM PAM->M4R Binds to allosteric site ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates (Downstream effects) Hyperpolarization Hyperpolarization (Reduced Neuronal Firing) K_ion_out->Hyperpolarization Leads to K_ion_in K_ion_in->GIRK

M4R Signaling Pathway

Experimental Protocols for Elucidating the Mechanism of Action

To rigorously define the mechanism of action of a novel 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine derivative, a systematic progression of in vitro and in vivo assays is required.

In Vitro Characterization: Target Engagement and Functional Activity

This protocol determines the binding affinity (Ki) of a test compound for the M4 receptor by measuring its ability to displace a known radiolabeled ligand.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human M4 muscarinic receptor (e.g., CHO-K1 or HEK293 cells).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Radioligand: [3H]-N-methylscopolamine ([3H]-NMS) or another suitable M4R antagonist radioligand.

  • Incubation: In a 96-well plate, combine the cell membranes (10-20 µg protein/well), the radioligand (at a concentration near its Kd), and a range of concentrations of the test compound.

  • Non-specific Binding: Determine non-specific binding in the presence of a high concentration of a known M4R antagonist (e.g., 1 µM atropine).

  • Incubation: Incubate the plate for 60-90 minutes at room temperature.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer.

  • Scintillation Counting: Add scintillation cocktail to each filter and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Calculate the IC50 value (the concentration of test compound that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow Start Start: M4R-expressing cell membranes Incubate Incubate with [3H]-NMS and Test Compound Start->Incubate Filter Rapid Filtration (Separates bound/free radioligand) Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (IC50 -> Ki) Count->Analyze

Radioligand Binding Assay Workflow

Since the M4R is Gi-coupled, its activation inhibits adenylyl cyclase. A PAM will enhance the ability of an agonist like acetylcholine to produce this inhibition.

Methodology:

  • Cell Culture: Use a cell line stably expressing the human M4R and a cAMP-sensitive biosensor (e.g., GloSensor™).[10]

  • Cell Plating: Plate the cells in a 384-well plate and incubate to allow for attachment.

  • Forskolin Stimulation: To measure inhibition, first stimulate adenylyl cyclase with a low concentration of forskolin to generate a detectable basal level of cAMP.

  • Compound Addition: Add the test compound (potential PAM) at various concentrations, followed by a fixed, sub-maximal concentration (EC20) of acetylcholine.

  • Incubation: Incubate for 15-30 minutes at room temperature.

  • Luminescence Reading: Measure the luminescence, which is inversely proportional to the level of cAMP inhibition.

  • Data Analysis: Plot the concentration-response curve for the test compound in the presence of the agonist. A leftward shift of the acetylcholine dose-response curve in the presence of the test compound indicates PAM activity.

cAMP_Assay_Workflow Start Start: M4R-expressing cells with cAMP biosensor Stimulate Stimulate with Forskolin (to raise basal cAMP) Start->Stimulate Add_Compounds Add Test Compound (PAM) + ACh (EC20) Stimulate->Add_Compounds Incubate Incubate (15-30 min) Add_Compounds->Incubate Read Measure Luminescence (cAMP inhibition) Incubate->Read Analyze Data Analysis (Fold-shift of ACh EC50) Read->Analyze

cAMP Functional Assay Workflow
Secondary Screening: Exploring Other CNS Targets

Given the structural similarities of the pyrrolopyridine scaffold to ligands for other CNS receptors, it is prudent to screen for off-target activities.

Target ClassReceptor ExampleAssay TypeRationale
Dopaminergic D2 ReceptorRadioligand BindingThe D2 receptor is a key target for antipsychotic drugs.
Serotonergic 5-HT2A ReceptorCalcium Flux AssayThe 5-HT2A receptor is implicated in the mechanism of atypical antipsychotics and psychedelics.

Detailed protocols for these assays are widely available and generally follow similar principles to those described for the M4 receptor. For the 5-HT2A receptor, which is Gq-coupled, a functional assay would measure the increase in intracellular calcium upon agonist stimulation.[11][12]

In Vivo Target Engagement: Microdialysis

In vivo microdialysis is a powerful technique to measure neurotransmitter levels in specific brain regions of freely moving animals, providing evidence of target engagement in a physiological context.[13]

Methodology:

  • Probe Implantation: Stereotaxically implant a microdialysis probe into a brain region rich in M4 receptors, such as the striatum or prefrontal cortex.

  • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

  • Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes).

  • Baseline Measurement: Establish a stable baseline of acetylcholine release.

  • Compound Administration: Administer the test compound systemically (e.g., via intraperitoneal injection).

  • Post-Dose Collection: Continue to collect dialysate samples to measure changes in acetylcholine levels.

  • Analysis: Analyze the concentration of acetylcholine in the dialysate samples using a highly sensitive method such as HPLC coupled with electrochemical detection or mass spectrometry.

  • Data Interpretation: A decrease in acetylcholine release following compound administration would be consistent with the activation of presynaptic M4 autoreceptors, providing in vivo evidence of M4 PAM activity.

Data Interpretation and Quantitative Analysis

The data generated from the described assays should be quantified to allow for robust comparison of different compounds.

ParameterAssayDescription
Ki (nM) Radioligand BindingThe inhibition constant, representing the affinity of the compound for the receptor.
IC50 (nM) Radioligand BindingThe concentration of compound that inhibits 50% of specific radioligand binding.
EC50 (nM) Functional AssayThe concentration of an agonist that produces 50% of the maximal response.
Fold Shift PAM Functional AssayThe ratio of the agonist EC50 in the absence and presence of the PAM. A value greater than 1 indicates positive cooperativity.

Safety and Toxicological Considerations

Early assessment of potential liabilities is critical in drug development. The 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine scaffold should be evaluated for potential structural alerts, which are chemical motifs that may be associated with toxicity.[14][15] In silico tools can be used for initial screening, followed by in vitro assays to assess cytotoxicity, mutagenicity (e.g., Ames test), and inhibition of key metabolic enzymes (e.g., cytochrome P450s).

Conclusion

While 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride is primarily a tool for synthetic chemists, its core scaffold holds significant promise for the development of novel therapeutics for CNS disorders. The compelling evidence for the activity of its derivatives as positive allosteric modulators of the M4 muscarinic receptor provides a clear and promising direction for future research. The experimental framework provided in this guide offers a systematic approach to fully characterize the mechanism of action of new compounds based on this versatile scaffold, from initial in vitro binding and functional assays to in vivo confirmation of target engagement. By combining rigorous pharmacological profiling with early safety assessment, researchers can unlock the full therapeutic potential of the 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine chemical class.

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Foundational

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine Derivatives

Abstract The 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine core is a prominent heterocyclic scaffold in modern medicinal chemistry. As an isomer of pyrrolopyridine, it is featured in a multitude of compounds with a broad spectru...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine core is a prominent heterocyclic scaffold in modern medicinal chemistry. As an isomer of pyrrolopyridine, it is featured in a multitude of compounds with a broad spectrum of pharmacological activities.[1][2] Derivatives have shown promise as potent and selective modulators of various biological targets, including kinases and G-protein coupled receptors, leading to their investigation in oncology, neurodegenerative diseases, and inflammatory conditions.[3][4][5] This guide provides a detailed exploration of the structure-activity relationships (SAR) for this scaffold, synthesizing data from key studies to offer insights into the rational design of novel therapeutics. We will dissect the impact of substitutions at key positions, examine specific case studies targeting critical disease-related proteins, and provide validated experimental protocols for synthesis and evaluation.

The 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine Core: A Privileged Scaffold

The pyrrolopyridine framework is a cornerstone in drug discovery, prized for its structural rigidity, synthetic tractability, and its ability to engage in various non-covalent interactions with biological macromolecules, such as hydrogen bonding and π-stacking. The 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine variant combines an aromatic pyridine ring with a saturated pyrrolidine ring, creating a unique three-dimensional geometry that can be exploited for achieving high target affinity and selectivity.

The core structure presents several key positions for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. Understanding the influence of substituents at these positions is fundamental to successful drug design.

Caption: Core structure with key positions for SAR exploration.

Dissecting the Structure-Activity Relationship: A Positional Analysis

The exploration of SAR for this scaffold is a multi-dimensional process. Modifications at each position can profoundly impact a compound's potency, selectivity, and pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).

The N6-Position: Modulating Physicochemical Properties

The secondary amine at the N6 position of the pyrrolidine ring is a critical handle for derivatization. It often serves as a key attachment point for side chains that can extend into solvent-exposed regions of a target's binding site or modulate the overall properties of the molecule.

  • Causality: Alkyl or aryl substituents at N6 can influence lipophilicity, which in turn affects membrane permeability and oral bioavailability. Introducing basic moieties (e.g., morpholine, piperidine) can enhance aqueous solubility and provide an additional interaction point for acidic residues in the target protein, such as aspartate or glutamate. In the context of M4 muscarinic acetylcholine receptor modulators, substitutions at this position have been explored to optimize allosteric effects.[6]

The C5-Position: The Role of the Carbonyl

Many potent derivatives exist as 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones, incorporating a lactam carbonyl at the C5 position.[7][8]

  • Causality: This carbonyl group is an excellent hydrogen bond acceptor, capable of forming strong, directional interactions with hydrogen bond donors (e.g., backbone NH groups of amino acids like asparagine or serine) within a protein's active site.[9] This interaction often serves as a crucial anchoring point for the entire molecule, orienting other substituents for optimal binding. The planarity of the lactam system also imparts conformational rigidity to the scaffold.

The Pyridine Ring (C2, C3, C4): Tuning for Selectivity and Potency

Substitutions on the aromatic pyridine ring are pivotal for modulating electronic properties and achieving target-specific interactions.

  • Causality: Electron-withdrawing groups (e.g., halogens, cyano groups) or electron-donating groups (e.g., methoxy, amino groups) can alter the pKa of the pyridine nitrogen and the molecule's overall electrostatic potential map.[2] This directly impacts long-range electrostatic interactions with the target. Furthermore, steric bulk at these positions can be used to probe the size and shape of the binding pocket, often leading to significant gains in selectivity by preventing binding to off-target proteins with smaller pockets.

Case Studies in Drug Discovery

The true power of SAR is revealed through its application in lead optimization campaigns. Below, we examine specific examples where systematic modification of the pyrrolopyridine core led to the discovery of highly potent compounds.

Case Study: Pyrrolo[3,4-b]pyridin-7(6H)-ones as MCH-R1 Antagonists

Melanin-concentrating hormone receptor 1 (MCH-R1) is a target for the treatment of obesity. A study focused on the discovery of novel pyrrolo[3,4-b]pyridin-7(6H)-one antagonists provides a clear SAR roadmap.[5]

  • Key Insight: A systematic investigation of aryl, benzyl, and arylthio substituents at the 2-position of the pyridine ring was conducted. The study found that an arylthio linker was optimal for potency.

  • Trustworthiness: The lead compound, 7b , featuring a 2-[(4-fluorophenyl)thio] substituent, emerged as a highly potent MCH-R1 antagonist. This compound not only demonstrated high affinity but also possessed favorable pharmacokinetic properties, including high metabolic stability and minimal off-target effects on CYP isoforms and hERG, validating the design strategy.[5]

Table 1: SAR of 2-Substituted Pyrrolo[3,4-b]pyridin-7(6H)-one Derivatives as MCH-R1 Antagonists

CompoundR-Group at C2-PositionMCH-R1 Binding IC50 (nM)
7a (phenyl)thio15.3
7b (4-fluorophenyl)thio4.9
7c (4-chlorophenyl)thio7.8
7d (4-methylphenyl)thio12.6

Data synthesized from Lim et al., Bioorg Med Chem Lett., 2013.[5]

G cluster_0 SAR Logic for MCH-R1 Antagonists A Core Scaffold Pyrrolo[3,4-b]pyridin-7(6H)-one B Probe C2 Position Aryl, Benzyl, Arylthio linkers A->B C Arylthio Linker Shows Superior Potency B->C D Optimize Aryl Group Substituents (F, Cl, Me) C->D E 2-[(4-fluorophenyl)thio] (7b) Identified as Lead Compound (IC50 = 4.9 nM) D->E

Caption: Logical workflow for the optimization of MCH-R1 antagonists.

Case Study: Pyrrolo[3,4-d]pyrimidine Derivatives as ATR Kinase Inhibitors

Ataxia telangiectasia and Rad3-related (ATR) kinase is a key regulator in the DNA damage response, making it a compelling target for cancer therapy. While the core is a pyrrolo[3,4-d]pyrimidine, the SAR principles are highly relevant.

  • Key Insight: Researchers discovered a series of derivatives as a new class of potent ATR inhibitors.[3][10] Through systematic modifications, they identified key structural features required for high potency.

  • Trustworthiness: The optimization process led to compound 5g , which exhibited an outstanding IC50 value of 0.007 µM (7 nM) against ATR kinase.[3] In cell-based assays, this compound effectively reduced the phosphorylation of downstream signaling proteins, confirming its mechanism of action and demonstrating its potential as an anti-tumor agent.[3][10] This self-validating system, where biochemical potency translates to cellular activity, underscores the robustness of the SAR findings.

Field-Proven Experimental Protocols

To empower researchers, this section details standardized methodologies for the synthesis and biological evaluation of these derivatives.

General Synthetic Protocol: Multicomponent Reaction Approach

A versatile method for constructing polysubstituted pyrrolo[3,4-b]pyridin-5-ones involves a one-pot cascade process, often leveraging the efficiency of multicomponent reactions like the Ugi reaction.[7]

G A Step 1: Ugi 3-Component Reaction (Aldehyde, Amine, Isocyanide) B Step 2: Intramolecular Aza-Diels-Alder Reaction A->B Intermediate Formation C Step 3: N-Acylation & Dehydration Cascade B->C Cyclization D Final Product Polysubstituted Pyrrolo[3,4-b]pyridin-5-one C->D Aromatization/Rearrangement

Caption: General workflow for the synthesis of the core scaffold.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of the chosen aldehyde (1.0 equiv.) in methanol, add the primary amine (1.0 equiv.) and isocyanide (1.0 equiv.).

  • Ugi Reaction: Stir the mixture at room temperature for 24 hours to form the Ugi adduct.

  • Cyclization: Add the dienophile and a Lewis acid catalyst (e.g., Sc(OTf)3). Heat the reaction mixture under reflux to facilitate the intramolecular aza-Diels-Alder reaction.

  • Work-up and Purification: After cooling, concentrate the reaction mixture in vacuo. Purify the residue using column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the desired polysubstituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Evaluation: In Vitro ATR Kinase Inhibition Assay

This protocol describes a robust method to determine the half-maximal inhibitory concentration (IC50) of test compounds against a target kinase.

Materials:

  • Recombinant human ATR kinase

  • Biotinylated peptide substrate (e.g., biotin-p53)

  • ATP (Adenosine triphosphate)

  • Test compounds dissolved in DMSO

  • Assay buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT)

  • LanthaScreen™ Eu-anti-phospho-serine antibody and Alexa Fluor™ 647-streptavidin (for TR-FRET detection)

  • 384-well microplates

Step-by-Step Protocol:

  • Compound Preparation: Perform serial dilutions of the test compounds in DMSO, then further dilute in assay buffer to the desired final concentrations.

  • Reaction Mixture: In a 384-well plate, add 2.5 µL of the diluted test compound.

  • Enzyme/Substrate Addition: Add 5 µL of the enzyme/substrate mix (containing ATR kinase and biotin-p53 substrate) to each well.

  • Initiate Reaction: Add 2.5 µL of ATP solution to each well to start the kinase reaction. Final volume is 10 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of the TR-FRET detection mix (containing EDTA, Eu-antibody, and streptavidin-Alexa Fluor 647).

  • Final Incubation: Incubate for an additional 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader (excitation at 340 nm, emission at 620 nm and 665 nm).

  • Data Analysis: Calculate the emission ratio (665 nm / 620 nm). Plot the ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Outlook

The 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine scaffold continues to be a highly productive platform for the discovery of novel therapeutic agents. The SAR landscape, while complex, reveals clear trends: the N6-position is ideal for tuning solubility and pharmacokinetics, the C5/C7-carbonyl serves as a potent hydrogen-bonding anchor, and substitutions on the pyridine ring are crucial for achieving high potency and selectivity.

Future research will likely focus on leveraging these SAR principles in combination with structure-based drug design. As high-resolution crystal structures of these derivatives in complex with their targets become available, computational tools will enable even more precise and rational design of next-generation inhibitors. The exploration of novel, less-explored substitution patterns and the application of this scaffold to new biological targets will undoubtedly cement its role as a truly privileged structure in medicinal chemistry.

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  • Title: Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: Synthesis of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-5-ones 12b and the... Source: ResearchGate URL: [Link]

  • Title: Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines Source: Molecules URL: [Link]

  • Title: 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Design, synthesis, and structure–activity relationship studies of 6,7-dihydro-5H-pyrrolo[1,2-b][3][11][12]triazole derivatives as necroptosis inhibitors Source: RSC Medicinal Chemistry URL: [Link]

  • Title: Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors Source: ResearchGate URL: [Link]

  • Title: Structure activity relationship of compound 4. Source: ResearchGate URL: [Link]

  • Title: An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives Source: MDPI URL: [Link]

  • Title: Design, synthesis, and structure–activity relationship studies of 6,7-dihydro-5 H -pyrrolo[1,2- b ][3][11][12]triazole derivatives as necroptosis inhibito Source: RSC Medicinal Chemistry URL: [Link]

  • Title: Structure Activity Relationships Source: Drug-Design.org URL: [Link]

  • Title: 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine Source: MySkinRecipes URL: [Link]

  • Title: The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives Source: Molecules URL: [Link]

  • Title: Structure-Activity Relationships in Med Chem Source: Fiveable URL: [Link]

  • Title: An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives Source: Pharmaceuticals (Basel) URL: [Link]

  • Title: Synthesis and SAR study of pyrrolo[3,4-b]pyridin-7(6H)-one derivatives as melanin concentrating hormone receptor 1 (MCH-R1) antagonists Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: 6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor Source: Google Patents URL

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis of Novel 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine Hydrochloride Analogs

Abstract The 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development.[1] Its derivatives have demonstrated a wide range of bio...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development.[1] Its derivatives have demonstrated a wide range of biological activities, including potential as anti-tumor agents, treatments for neurological disorders, and anti-infective agents.[1] This technical guide provides a comprehensive overview of the synthesis of novel 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride analogs, with a particular focus on modern and efficient multicomponent reaction strategies. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Significance of the Pyrrolo[3,4-b]pyridine Core

The fusion of a pyrrole and a pyridine ring to form the pyrrolo[3,4-b]pyridine system creates a unique bicyclic structure with a distinct electronic and steric profile. This scaffold serves as a versatile template for the design of compounds that can interact with various biological targets.[1] The dihydro variant, 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine, offers a three-dimensional structure that can be crucial for specific binding interactions within protein active sites. The hydrochloride salt form of these analogs is often preferred in pharmaceutical development due to its improved solubility and stability.

This guide will delve into the synthetic intricacies of this important class of compounds, emphasizing robust and adaptable methodologies that allow for the generation of diverse analog libraries for structure-activity relationship (SAR) studies.

Strategic Approaches to the Pyrrolo[3,4-b]pyridine Scaffold

The construction of the 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine core can be approached through several synthetic strategies. Traditional methods often involve multi-step sequences, which can be time-consuming and less efficient for generating a diverse range of analogs. In contrast, modern organic synthesis has seen the rise of multicomponent reactions (MCRs), which offer a more streamlined and atom-economical approach to complex molecule construction.[2][3]

The Power of Multicomponent Reactions: The Ugi-Zhu/Aza-Diels-Alder Strategy

A particularly elegant and powerful strategy for the synthesis of substituted pyrrolo[3,4-b]pyridin-5-ones, which are key precursors to the desired dihydro analogs, is the one-pot cascade process involving an Ugi-Zhu three-component reaction (UZ-3CR) followed by an intramolecular aza-Diels-Alder cycloaddition.[2][4] This approach allows for the rapid assembly of the core heterocyclic system from simple, readily available starting materials.

The causality behind this strategic choice lies in its high degree of convergence and flexibility. By varying the three components of the Ugi-Zhu reaction—an aldehyde, an amine, and an isocyanide—a wide array of substituents can be introduced into the final molecule, making it an ideal tool for medicinal chemistry programs.

Ugi_Zhu_Aza_Diels_Alder cluster_Ugi_Zhu Ugi-Zhu 3-Component Reaction cluster_Diels_Alder Aza-Diels-Alder Cascade cluster_Reduction_Salt Final Steps Aldehyde Aldehyde (R1-CHO) Aminooxazole 5-Aminooxazole Intermediate Aldehyde->Aminooxazole Condensation Amine Amine (R2-NH2) Amine->Aminooxazole Isocyanide Isocyanoacetamide Isocyanide->Aminooxazole Maleic_Anhydride Maleic Anhydride Pyrrolopyridinone Pyrrolo[3,4-b]pyridin-5-one Core Aminooxazole->Pyrrolopyridinone Reaction with Dienophile Maleic_Anhydride->Pyrrolopyridinone [4+2] Cycloaddition & Cascade Reduction Reduction Pyrrolopyridinone->Reduction Salt_Formation HCl Salt Formation Reduction->Salt_Formation Final_Product 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine Hydrochloride Analog Salt_Formation->Final_Product

Figure 1: General workflow for the synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride analogs via a multicomponent strategy.

Detailed Experimental Protocols

The following protocols are presented as a self-validating system, wherein the successful execution of each step is confirmed by the characterization of the intermediate or final product.

General Protocol for the Synthesis of Pyrrolo[3,4-b]pyridin-5-one Precursors via Ugi-Zhu/Aza-Diels-Alder Cascade

This protocol is adapted from established literature procedures.[2]

Materials:

  • Appropriate aldehyde (1.0 equiv)

  • Primary amine (1.0 equiv)

  • α-Isocyanoacetamide derivative (1.2 equiv)

  • Maleic anhydride (1.4 equiv)

  • Scandium(III) triflate (Sc(OTf)₃) (0.03 equiv)

  • Benzene or Toluene (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (EtOAc) for elution

Procedure:

  • To a microwave reaction tube, add the aldehyde (1.0 equiv) and the amine (1.0 equiv) in benzene.

  • Heat the mixture using microwave irradiation (e.g., 65 °C, 100 W) for 5 minutes.

  • Add scandium(III) triflate (0.03 equiv) and continue microwave irradiation for another 5 minutes.

  • Add the isocyanide (1.2 equiv) to the reaction mixture and irradiate at a higher temperature (e.g., 80 °C, 100 W) for 15 minutes.

  • Finally, add maleic anhydride (1.4 equiv) and continue irradiation at 80 °C for an additional 15 minutes.

  • After cooling, remove the solvent under reduced pressure.

  • Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired pyrrolo[3,4-b]pyridin-5-one.

Trustworthiness Check: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Reduction of the Pyrrolo[3,4-b]pyridin-5-one Core

The reduction of the lactam functionality in the pyrrolo[3,4-b]pyridin-5-one core to the corresponding amine is a crucial step to obtain the 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine scaffold. This can be achieved using a variety of reducing agents.

Materials:

  • Pyrrolo[3,4-b]pyridin-5-one derivative

  • Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Aqueous workup reagents (e.g., water, 15% NaOH, water sequentially for LiAlH₄ quench)

Procedure (Conceptual):

  • Dissolve the pyrrolo[3,4-b]pyridin-5-one in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C.

  • Slowly add a solution of the reducing agent (e.g., LiAlH₄ in THF) to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

  • Filter the resulting precipitate and wash with THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine analog.

Formation of the Hydrochloride Salt

The final step involves the conversion of the free base to its hydrochloride salt, which often improves its handling and bioavailability.

Materials:

  • Crude or purified 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine analog

  • Anhydrous diethyl ether or isopropanol

  • Hydrochloric acid solution in a suitable solvent (e.g., 2 M HCl in diethyl ether or acetyl chloride in methanol)

Procedure:

  • Dissolve the 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine analog in a minimal amount of anhydrous diethyl ether or isopropanol.

  • To this solution, add a solution of hydrochloric acid dropwise with stirring.

  • The hydrochloride salt will typically precipitate out of the solution.

  • Collect the solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield the final 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride analog.

Trustworthiness Check: The formation of the salt can be confirmed by a change in physical properties (e.g., melting point) and spectroscopic analysis (e.g., IR, NMR).

Data Presentation: Exemplary Analogs and Characterization

The following table provides a summary of representative 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine analogs that can be synthesized using the described methodologies. The data is compiled from literature sources.

Analog Yield (%) ¹H NMR (δ, ppm) MS (m/z) Reference
1a PhenylBenzyl457.83 (s, 1H), 7.39-7.11 (m, 10H), 5.49 (s, 1H), 4.28-4.20 (m, 2H), 3.99-3.93 (m, 1H), 3.08-3.01 (m, 1H), 2.83-2.76 (m, 4H), 2.48-2.38 (m, 6H), 1.85-1.76 (m, 2H)511.3073 [M+H]⁺[2]
1b 4-Chlorophenyl3-Morpholinopropyl467.84 (s, 1H), 7.34 (d, J = 8.5 Hz, 2H), 7.22-7.12 (m, 7H), 5.50 (s, 1H), 4.29-4.20 (m, 2H), 3.99-3.93 (m, 1H), 3.82-3.72 (m, 8H), 3.05-2.98 (m, 1H), 2.84-2.81 (m, 4H), 2.60-2.49 (m, 6H), 1.89-1.83 (m, 2H)547.2476 [M+H]⁺[2]

Mechanistic Insights

A deep understanding of the reaction mechanisms is paramount for troubleshooting and optimizing synthetic routes.

Reaction_Mechanism cluster_Ugi_Zhu_Mech Ugi-Zhu Mechanism cluster_Diels_Alder_Mech Aza-Diels-Alder Mechanism Imine Imine Formation (Aldehyde + Amine) Iminium Iminium Ion (Lewis Acid Activation) Imine->Iminium Nucleophilic_Attack Nucleophilic Attack by Isocyanide Iminium->Nucleophilic_Attack Tautomerization Non-prototropic Tautomerization Nucleophilic_Attack->Tautomerization Aminooxazole_Product 5-Aminooxazole Tautomerization->Aminooxazole_Product Cycloaddition [4+2] aza-Diels-Alder (Aminooxazole + Maleic Anhydride) Aminooxazole_Product->Cycloaddition Reacts as Azadiene Cascade Cascade Reaction (N-acylation, Decarboxylation, Dehydration) Cycloaddition->Cascade Pyrrolopyridinone_Product Pyrrolo[3,4-b]pyridin-5-one Cascade->Pyrrolopyridinone_Product

Figure 2: Simplified mechanistic pathway of the Ugi-Zhu/Aza-Diels-Alder cascade.

The Ugi-Zhu reaction commences with the formation of an imine from the aldehyde and amine, which is then activated by a Lewis acid catalyst (e.g., Sc(OTf)₃) to form an iminium ion. The isocyanide then acts as a nucleophile, attacking the iminium ion, followed by a non-prototropic tautomerization to yield the stable 5-aminooxazole intermediate.[4]

The subsequent aza-Diels-Alder reaction involves the 5-aminooxazole acting as an azadiene and maleic anhydride as the dienophile.[5][6] This [4+2] cycloaddition is followed by a cascade of reactions, including N-acylation, decarboxylation, and dehydration, to afford the aromatic pyrrolo[3,4-b]pyridin-5-one core.[2]

Conclusion

The synthesis of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride analogs is a dynamic area of research with significant implications for drug discovery. The multicomponent Ugi-Zhu/aza-Diels-Alder strategy represents a state-of-the-art approach, enabling the rapid and efficient generation of diverse molecular libraries. This guide has provided a detailed framework, from strategic planning and experimental execution to mechanistic understanding, to empower researchers in their pursuit of novel therapeutic agents based on this important scaffold. The protocols and insights presented herein are designed to be both authoritative and practical, fostering innovation in the field of medicinal chemistry.

References

  • Pipzine Chemicals. 6,7-Dihydro-5H-Pyrrolo[3,4-B]Pyridine Hcl.
  • Google Patents. WO2017112719A1 - 6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor.
  • Jin, Z., et al. (2024). Design, synthesis, and structure–activity relationship studies of 6,7-dihydro-5H-pyrrolo[1,2-b][1][4][7]triazole derivatives as necroptosis inhibitors. RSC Medicinal Chemistry.

  • MDPI. Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma. [Link]

  • González-Zamora, E., et al. (2019). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. Molecules, 24(14), 2648. [Link]

  • Wang, Q., et al. (2019). Application of the aza-Diels–Alder reaction in the synthesis of natural products. Organic & Biomolecular Chemistry, 17(31), 7274-7293. [Link]

  • Kerru, N., et al. (2020).
  • Boger, D. L. (2019). Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1-Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective. Accounts of Chemical Research, 52(10), 2876-2895. [Link]

  • Organic Chemistry Portal. Asymmetric Hetero-Diels-Alder Reactions. [Link]

  • Chebanov, V. A., et al. (2008). Multi-Component Reactions in Heterocyclic Chemistry. In Topics in Heterocyclic Chemistry (Vol. 13, pp. 1-40). Springer.

Sources

Protocols & Analytical Methods

Method

6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride as a pharmaceutical intermediate

Executive Summary: The Bicyclic Advantage In the landscape of modern drug discovery, 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride (CAS: 147740-02-1 for 2HCl) has emerged as a high-value scaffold, particularly in t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bicyclic Advantage

In the landscape of modern drug discovery, 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride (CAS: 147740-02-1 for 2HCl) has emerged as a high-value scaffold, particularly in the development of kinase inhibitors and GPCR modulators.[1][2][3] Unlike its carbocyclic analog (isoindoline), the incorporation of a pyridine nitrogen into the fused ring system offers distinct physicochemical advantages:

  • lowered Lipophilicity (LogD): The pyridine nitrogen reduces the overall lipophilicity, improving metabolic stability and water solubility.[3]

  • Hydrogen Bonding: The pyridine nitrogen serves as a specific hydrogen bond acceptor (HBA), often interacting with hinge regions in kinase ATP-binding pockets (e.g., CDK, MET, EGFR).[1][3]

  • Vector Orientation: The rigid bicyclic core orients the secondary amine (N6) vector precisely, allowing for the defined projection of substituents into solvent-exposed or hydrophobic pockets.[1][3]

This guide provides a comprehensive technical workflow for utilizing this intermediate, moving from raw material handling to validated synthetic protocols.[1][3]

Chemical Profile & Technical Specifications[2][3][4][5][6][7][8]

PropertySpecificationTechnical Note
IUPAC Name 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochlorideVerify salt stoichiometry (mono vs di) via CoA.[1][2][3]
CAS No. 147740-02-1 (2HCl); 147739-88-6 (Free Base)Commercially supplied mostly as 2HCl salt.[1][2][3]
Molecular Weight 193.07 g/mol (2HCl); 120.15 g/mol (Free Base)Use 193.07 for stoichiometric calculations.[1][2][3]
Appearance Off-white to pale yellow hygroscopic powderHighly hygroscopic; store in desiccator.[1][2][3]
Solubility Water (>50 mg/mL), DMSO, MethanolInsoluble in non-polar solvents (DCM, Hexane) until neutralized.[1][3]
pKa (Calc.) Pyrrolidine NH: ~9.5; Pyridine N: ~3.5Pyrrolidine is the primary nucleophile.[1][3]
Stability Stable at -20°C; Hygroscopic at RTProtect from moisture to prevent clumping and hydrolysis risks.[1][2][3]
Structural Analysis (Graphviz Diagram)[1][2][3]

The following diagram illustrates the pharmacophore features and numbering system of the scaffold.

ScaffoldProperties Core 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine (Core Scaffold) PyridineN Pyridine Nitrogen (N1) • H-Bond Acceptor • Reduces LogP • pKa ~3.5 Core->PyridineN Feature A PyrrolidineNH Pyrrolidine Amine (N6) • Primary Reactive Site • Nucleophilic Handle • pKa ~9.5 Core->PyrrolidineNH Feature B Fusion Fused Bond (2,3) • Rigid Geometry • Planar Pyridine Core->Fusion Structural Basis

Figure 1: Pharmacophore dissection of the pyrrolo[3,4-b]pyridine core.[1][2][3] The N6 position is the synthetic handle, while the N1 position modulates solubility and target binding.[1][3]

Applications in Drug Discovery[1][3][5][6][9][10][11][12]

Kinase Inhibition (ATP-Competitive)

This scaffold is a bioisostere of the isoindoline and pyrrolopyrimidine cores.[1][2][3] It is frequently employed to target:

  • CDK (Cyclin-Dependent Kinases): The pyridine ring mimics the adenine ring of ATP, forming H-bonds with the hinge region (e.g., Valine or Leucine residues).[1][2][3]

  • c-Met & EGFR: Used as a solvent-front binder when attached to a core hinge-binding motif.[1][2][3]

GPCR Allosteric Modulators

Recent patents indicate utility in Muscarinic M4 receptor positive allosteric modulators (PAMs) .[2][3] The rigid bicyclic system constrains the conformational space, improving selectivity over other muscarinic subtypes.[1][3]

Experimental Protocols

Protocol A: Salt Neutralization & Stock Solution Preparation

Context: The dihydrochloride salt is acidic and non-nucleophilic.[1][3] Direct use in base-sensitive reactions (or without excess base) will result in failed coupling.[1][2][3] Objective: Prepare a standardized free-base stock solution for high-throughput chemistry (HTC) or batch synthesis.

Materials:

  • Compound (2HCl salt)[1][2][3]

  • Dichloromethane (DCM) or 2-MeTHF[1][2][3]

  • 1N NaOH or Saturated NaHCO3[1][2][3]

  • Phase separator cartridges (optional)[1][2][3]

Procedure:

  • Dissolution: Dissolve 1.0 g (5.18 mmol) of the 2HCl salt in 10 mL of water. The solution will be acidic (pH ~1-2).[2][3]

  • Basification: Slowly add 1N NaOH (approx. 12-15 mL) with stirring until pH reaches 12. Note: The free base is moderately water-soluble; do not over-dilute.[1][2][3]

  • Extraction: Extract immediately with DCM (3 x 15 mL) or 2-MeTHF.

    • Critical Step: The pyridine ring increases water solubility.[1][3] Multiple extractions or continuous extraction may be required.[1][3] Salting out with NaCl is recommended.[1][3]

  • Drying: Pass the organic layer through a phase separator or dry over anhydrous Na2SO4.[1][3]

  • Concentration: Carefully concentrate in vacuo. Caution: Low molecular weight amines can be volatile.[1][3]

  • Storage: Re-dissolve in anhydrous DMSO or DMAc to a known concentration (e.g., 0.5 M) and store at -20°C under nitrogen.

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

Context: The most common reaction for this intermediate is coupling the secondary amine (N6) to a heteroaryl chloride (e.g., 4-chloropyrimidine, 2-chloropyridine) to build the kinase inhibitor core.[1][2][3]

Mechanism: The pyrrolidine nitrogen attacks the electron-deficient aromatic ring.[1][2][3] The pyridine nitrogen of the scaffold does not interfere due to its lower nucleophilicity.[1][3]

SNAr_Workflow Start Start: Scaffold (2HCl Salt) + Heteroaryl Chloride Base Add Excess Base (DIPEA or K2CO3) (3-4 equivalents) Start->Base Neutralize HCl Solvent Solvent Selection: DMSO, NMP, or n-BuOH Base->Solvent Heat Reaction: 100-120°C, 2-12h (Microwave preferred) Solvent->Heat SNAr Workup Workup: Water precipitation or HPLC Prep Heat->Workup

Figure 2: Optimized workflow for SNAr coupling.[1][2][3]

Step-by-Step:

  • Charge: In a microwave vial, add Heteroaryl Chloride (1.0 eq), 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine 2HCl (1.1 eq).

  • Solvent/Base: Add DMSO (concentration ~0.2 M) and DIPEA (4.0 eq).

    • Why 4.0 eq? 2 eq to neutralize the 2HCl salt, 1 eq to scavenge the HCl generated from the reaction, and 1 eq excess to drive kinetics.

  • Reaction: Heat at 110°C for 2 hours (thermal) or 120°C for 30 mins (microwave).

  • Monitoring: Monitor by LCMS. Look for the disappearance of the chloride and formation of Product (M+1 = Heteroaryl Mass + 119).[3]

  • Workup:

    • Method A (Precipitation): Pour reaction mixture into 10 volumes of ice water. Filter the solid.[1][3][4]

    • Method B (Extraction): Dilute with EtOAc, wash with brine (3x) to remove DMSO.[1][3]

    • Method C (Direct Prep): Filter and inject directly onto Reverse Phase HPLC (C18, Water/Acetonitrile + 0.1% TFA).[1][3]

Quality Control & Troubleshooting

Analytical Method (HPLC-UV-MS)
  • Column: C18 (e.g., Waters XBridge), 3.5 µm, 4.6 x 100 mm.[1][3]

  • Mobile Phase A: Water + 0.05% TFA (or 10mM NH4HCO3 for basic pH stability).[1][2][3]

  • Mobile Phase B: Acetonitrile.[1][3]

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: UV 254 nm (Pyridine absorption).[1][2][3]

  • Note: The 2HCl salt is highly polar and elutes early (dead volume) in standard gradients.[3] Use HILIC or an initial isocratic hold (0-5% B) for retention.[1][2][3]

Common Pitfalls
IssueProbable CauseSolution
Low Yield in SNAr Incomplete neutralization of 2HCl salt.[1][2][3]Increase base (DIPEA) to >3.5 eq. Ensure salt is finely powdered.[1][3]
Regioselectivity Issues Competition from Pyridine N (rare).Only occurs with highly reactive electrophiles (e.g., acid chlorides).[1][3] Perform reaction at 0°C.
"Sticky" Reaction Polymerization or salt aggregation.[1][3]Switch solvent to n-Butanol or DMAc; use high-temperature stirring.[1][2][3]
Hygroscopicity Water interference in moisture-sensitive reactions.[1][2][3]Dry the commercial salt in a vacuum oven (40°C) over P2O5 before use.[3]

References

  • Synthesis and Kinase Inhibition

    • Title: Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis.[1][3]

    • Source: Journal of Medicinal Chemistry (ACS).[3]

    • Link:[Link][1][2][3]

  • Scaffold Utility in Drug Design

    • Title: Pyridine: the scaffolds with significant clinical diversity.[1][3][5]

    • Source: RSC Advances.[1][3]

    • Link:[Link]

  • Chemical Properties & Safety

    • Title: 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine Compound Summary.
    • Source: PubChem (NIH).[1][2][3]

    • Link:[Link][1][2][3]

  • Patent Application (M4 Modulators)

    • Title: WO2017112719A1 - 6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one allosteric modulators.[1][2][3][6]

    • Source: Google Patents.[1][3]

    • Link

Disclaimer: This protocol is intended for research purposes only. Always consult the Safety Data Sheet (SDS) before handling pharmaceutical intermediates.

Sources

Application

Application Note: Navigating the Pyrrolopyridine Scaffold in Neurotherapeutics

This Application Note is written for researchers in medicinal chemistry, neuropharmacology, and chemical biology. It details the utility of the 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine scaffold (CAS: 147739-88-6) as a privi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is written for researchers in medicinal chemistry, neuropharmacology, and chemical biology. It details the utility of the 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine scaffold (CAS: 147739-88-6) as a privileged structure for designing CNS-penetrant probes.[1]

Executive Summary

The 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine scaffold represents a "privileged structure" in modern neuroscience drug discovery.[1] Unlike flexible aliphatic chains, this bicyclic heterocycle offers a rigid, defined vector for displaying pharmacophores while maintaining low molecular weight and high polarity—key attributes for Blood-Brain Barrier (BBB) penetration.[1]

This guide details the application of this scaffold in two primary domains:

  • G-Protein Coupled Receptor (GPCR) Modulation: Specifically as a core for M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulators (PAMs) in schizophrenia and Alzheimer's research.[1]

  • CNS Kinase Inhibition: As a hinge-binding motif for designing inhibitors of CDK5, GSK-3

    
    , and ATR kinases involved in neurodegeneration and glioblastoma.[1]
    

Chemical & Physical Properties

Understanding the scaffold's physicochemical profile is prerequisite to its application in library design.

PropertyValue / DescriptionRelevance to Neuroscience
CAS Number 147739-88-6Unique Identifier
Molecular Weight ~120.15 g/mol Ideal for Fragment-Based Drug Discovery (FBDD)
H-Bond Donors 1 (Secondary Amine)Handle for derivatization or active site interaction
H-Bond Acceptors 2 (Pyridine N, Amine N)Critical for "Hinge Binding" in kinases
LogP (Calc) ~0.2 - 0.5High water solubility; requires lipophilic decoration for BBB
pKa (Conj.[1] Acid) ~8.5 (Pyrrolidine N)Predominantly ionized at physiological pH; mimics neurotransmitters
Structural Visualization

The diagram below illustrates the scaffold's numbering and pharmacophore vectors.

Scaffold_Properties Figure 1: Pharmacophore Vectors of the Pyrrolopyridine Scaffold Scaffold 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine (Core Scaffold) N_Pyridine Pyridine Nitrogen (N1) H-Bond Acceptor (Kinase Hinge Binder) Scaffold->N_Pyridine N_Pyrrole Secondary Amine (N6) H-Bond Donor/Acceptor (Derivatization Site) Scaffold->N_Pyrrole C5_C7 C5/C7 Positions Vectors for Lipophilic Side Chains (BBB Entry) Scaffold->C5_C7

Application I: M4 Muscarinic Receptor PAM Discovery

The M4 muscarinic acetylcholine receptor (mAChR) is a validated target for treating the psychotic symptoms of schizophrenia and behavioral disturbances in Alzheimer's Disease. Orthosteric agonists often fail due to lack of selectivity against M2/M3 subtypes (causing peripheral side effects).

The Solution: 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine derivatives act as Positive Allosteric Modulators (PAMs) .[1] They bind to a distinct, less conserved allosteric pocket, enhancing the affinity of endogenous acetylcholine only at the M4 subtype.

Experimental Protocol: cAMP Accumulation Assay for M4 PAM Activity

Since M4 couples to the


 pathway, activation inhibits Adenylyl Cyclase, reducing cAMP. A PAM will potentiate this reduction in the presence of an 

concentration of Acetylcholine (ACh).

Materials:

  • HEK293 cells stably expressing human M4 receptor.[1]

  • Probe: 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine derivative (test compound).

  • Agonist: Acetylcholine (ACh).[1]

  • Stimulant: Forskolin (to raise baseline cAMP).[1]

  • Detection: HTRF® cAMP kit (Cisbio) or GloSensor™ (Promega).

Step-by-Step Workflow:

  • Cell Plating: Seed M4-HEK293 cells (5,000 cells/well) in a 384-well white low-volume plate. Incubate overnight at 37°C/5% CO₂.

  • Compound Preparation:

    • Dissolve the pyrrolopyridine derivative in 100% DMSO to 10 mM.

    • Perform serial dilutions (1:3) in Assay Buffer (HBSS + 20 mM HEPES + 0.5 mM IBMX).[1]

  • Pre-Incubation (PAM Mode):

    • Add 5 µL of test compound to cells.

    • Incubate for 15 minutes at Room Temperature (RT). This allows the PAM to occupy the allosteric site.

  • Agonist Challenge:

    • Add 5 µL of Acetylcholine at a concentration equivalent to its

      
       (determined previously).
      
    • Simultaneously add Forskolin (final conc. 10 µM) to stimulate cAMP production.[1]

  • Incubation: Incubate for 30–45 minutes at RT.

  • Lysis & Detection:

    • Add HTRF lysis buffer containing anti-cAMP-Cryptate and cAMP-d2.[1]

    • Incubate for 1 hour.

  • Readout: Measure fluorescence ratio (665 nm/620 nm) on a compatible plate reader (e.g., EnVision).

  • Data Analysis:

    • Normalize data to "Forskolin only" (0% inhibition) and "Forskolin + Max ACh" (100% inhibition).

    • Plot % Inhibition vs. Log[Compound]. A left-shift in the ACh curve or an increase in Emax indicates PAM activity.[1]

Application II: CNS Kinase Inhibitor Design

The pyridine nitrogen (N1) and the secondary amine (N6) of the scaffold mimic the adenine ring of ATP, making this structure an excellent ATP-competitive kinase inhibitor .

Target Relevance:

  • CDK5/p25: Hyperactive in Alzheimer's (Tau hyperphosphorylation).[1]

  • ATR Kinase: DNA damage response target in Glioblastoma.[1]

Mechanism of Action

The scaffold functions as a "Hinge Binder." The pyridine nitrogen accepts a hydrogen bond from the kinase hinge region (e.g., Cys residue), while the N6-amine (if unsubstituted or properly substituted) can donate a hydrogen bond to the backbone carbonyl.

Protocol: Derivatization for Kinase Library Synthesis

To transform the raw scaffold into a potent inhibitor, the N6 position is typically arylated to reach the "hydrophobic back pocket" of the kinase.

Synthetic Route (Buchwald-Hartwig Amination):

  • Reagents:

    • Scaffold: 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine (1.0 equiv).[1][2]

    • Halide: Aryl bromide/iodide (e.g., 4-bromo-2-aminopyrimidine) (1.1 equiv).[1]

    • Catalyst:

      
       (0.05 equiv) + Xantphos (0.1 equiv).
      
    • Base:

      
       (2.0 equiv).[1]
      
    • Solvent: 1,4-Dioxane (anhydrous).[1]

  • Procedure:

    • Charge: In a glovebox or under Argon, combine scaffold, Aryl halide, base, and catalyst precursor in a microwave vial.

    • Solvate: Add degassed 1,4-Dioxane. Cap the vial.

    • React: Heat at 100°C for 12 hours (thermal) or 110°C for 1 hour (Microwave).

    • Workup: Filter through Celite, concentrate in vacuo.

    • Purification: Flash chromatography (DCM/MeOH gradient).[1] The secondary amine is now converted to a tertiary aniline-like system, drastically changing the logP and kinase affinity.

Visualizing the Signaling & Logic

The following diagram maps the logic flow from the scaffold to its biological effects in a neuronal context.

Neuro_Application_Flow Figure 2: Logical Flow from Scaffold to Neurotherapeutic Outcome Scaffold 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine Mod_N6 N6-Arylation (Buchwald Coupling) Scaffold->Mod_N6 Mod_Core Core Oxidation (to Pyridin-5-one) Scaffold->Mod_Core Target_Kinase Target: CNS Kinases (CDK5, ATR) Mod_N6->Target_Kinase Target_GPCR Target: M4 Receptor (Allosteric Site) Mod_Core->Target_GPCR Mech_ATP Mechanism: ATP Hinge Competition Target_Kinase->Mech_ATP Mech_PAM Mechanism: PAM (Potentiation of ACh) Target_GPCR->Mech_PAM Outcome_AD Outcome: Reduced Tau Phosphorylation (Alzheimer's) Mech_ATP->Outcome_AD Outcome_Schizo Outcome: Antipsychotic Effect (Schizophrenia) Mech_PAM->Outcome_Schizo

References

  • M4 Allosteric Modulators: "Discovery of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-5-one derivatives as M4 positive allosteric modulators." Patent WO2017112719A1.[1]

  • Kinase Inhibitor Design: "Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives as a new class of ATR inhibitors." Bioorganic & Medicinal Chemistry Letters, 2022.[1][3] (Note: Describes the isomeric [3,4-d] system, establishing the scaffold class utility).

  • Tubulin Inhibition: "Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro Studies." Molecules, 2019.[1]

  • Scaffold Properties: PubChem Compound Summary for CID 1519416 (6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine).

Sources

Method

experimental procedure for bromination of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine

Executive Summary This application note details the experimental protocol for the regioselective bromination of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine (CAS 147739-88-6). This scaffold serves as a critical intermediate in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the experimental protocol for the regioselective bromination of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine (CAS 147739-88-6). This scaffold serves as a critical intermediate in the synthesis of kinase inhibitors (e.g., CDK, JAK) and other bioactive fused heterocycles. While the pyridine ring is inherently electron-deficient and resistant to electrophilic aromatic substitution (EAS), the fused pyrrolidine ring modulates the electronic landscape, enabling bromination under specific conditions.

This guide focuses on the N-Bromosuccinimide (NBS) mediated bromination, a method favored for its operational simplicity and mild conditions compared to elemental bromine (


). We address the critical challenge of regioselectivity—distinguishing between the C4, C5, and C6 positions on the pyridine ring—and provide a self-validating workflow for high-purity isolation.

Mechanistic Insight & Regiochemistry

The substrate, 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine, consists of a pyridine ring fused to a saturated pyrrolidine ring across the [3,4-b] bond (pyridine carbons 2 and 3).

  • Electronic Effects: The pyridine nitrogen (N1) exerts a strong electron-withdrawing effect, deactivating the ring (positions 2, 4, 6 relative to N are electron-poor). However, the fused alkyl ring (pyrrolidine moiety) acts as a weak electron donor.

  • Regioselectivity:

    • Position 4 (para to bridgehead C2): This position is sterically accessible and electronically favored for EAS by the activating influence of the alkyl bridge, despite the inductive withdrawal from N1.

    • Position 5 (meta to N1): Typically the site of bromination in unsubstituted pyridine under harsh conditions (

      
      /oleum), but less favored under mild NBS conditions.
      
    • Position 6 (ortho to N1): Highly deactivated and subject to lone-pair repulsion.

  • Reaction Pathway: The reaction with NBS in polar aprotic solvents (e.g., DMF, MeCN) or DCM typically favors bromination at Position 4 (4-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine) due to the directing effect of the fused ring system overriding the innate pyridine deactivation.

Note on Starting Material: The starting material is often supplied as the dihydrochloride salt (CAS 147740-02-1). The protocol below includes a neutralization step to generate the reactive free base.

Experimental Protocol

Method A: Electrophilic Bromination using N-Bromosuccinimide (NBS)

Objective: Synthesis of 4-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine. Scale: 10 mmol (approx. 1.2 g of free base).

Reagents & Materials:

Reagent MW ( g/mol ) Equiv. Amount Role
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine (2HCl) 193.07 1.0 1.93 g Substrate
N-Bromosuccinimide (NBS) 177.98 1.1 1.96 g Brominating Agent
Triethylamine (Et3N) 101.19 2.5 3.5 mL Base (Neutralization)
Dichloromethane (DCM) - - 20 mL Solvent

| Dimethylformamide (DMF) | - | - | 5 mL | Co-solvent (optional) |[1][2]

Step-by-Step Procedure:

  • Free Base Preparation (In-situ):

    • Charge the 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride (1.93 g) into a 100 mL round-bottom flask (RBF).

    • Add DCM (15 mL) and stir to suspend.

    • Cool the suspension to 0°C in an ice bath.

    • Dropwise add Triethylamine (3.5 mL) over 10 minutes. The suspension will clear as the free base forms and Et3N·HCl precipitates.

    • Optional: If a strictly salt-free reaction is required, wash the organic layer with water (2 x 5 mL), dry over Na2SO4, and use the filtrate. However, for NBS bromination, the presence of amine salts is often tolerated.

  • Bromination Reaction:

    • To the stirred solution of the free base at 0°C, add NBS (1.96 g) portion-wise over 15 minutes. Caution: Exothermic.

    • Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) .

    • Stir for 4–6 hours . Monitor reaction progress via TLC (System: 10% MeOH in DCM) or LC-MS.

    • Checkpoint: The product should appear as a less polar spot compared to the starting material.

  • Quenching & Workup:

    • Quench the reaction by adding saturated NaHCO3 solution (20 mL) .

    • Separate the layers.[3] Extract the aqueous layer with DCM (2 x 15 mL) .

    • Combine organic layers and wash with Brine (20 mL) .

    • Dry over anhydrous MgSO4 or Na2SO4 .

    • Filter and concentrate in vacuo to yield the crude orange/brown solid.

  • Purification:

    • The crude material often contains succinimide byproducts.

    • Recrystallization: Dissolve in minimal hot Ethanol or Ethyl Acetate/Hexane (1:1). Cool to 4°C to crystallize.

    • Flash Chromatography: If high purity is required, purify on silica gel eluting with a gradient of DCM:MeOH (95:5 to 90:10) .

  • Characterization:

    • 1H NMR (DMSO-d6): Look for the loss of one aromatic proton signal and a shift in the remaining pyridine protons.

    • MS (ESI): m/z 199/201 [M+H]+ (1:1 isotopic pattern for Br).

Visualization of Workflow

The following diagram illustrates the logical flow and decision points for the synthesis.

BrominationWorkflow Start Start: 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine (HCl Salt) Neutralization Neutralization (Et3N / DCM, 0°C) Start->Neutralization Addition Reagent Addition (NBS, Portion-wise) Neutralization->Addition Reaction Reaction Phase (RT, 4-6 Hours) Addition->Reaction Monitoring QC Check: LC-MS/TLC (Target m/z 199/201) Reaction->Monitoring Monitoring->Reaction Incomplete (Add 0.1 eq NBS) Quench Quench & Workup (Sat. NaHCO3 / DCM Extraction) Monitoring->Quench Complete Purification Purification (Recrystallization or Flash Column) Quench->Purification FinalProduct Product: 4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine Purification->FinalProduct

Caption: Operational workflow for the conversion of the dihydrochloride salt to the brominated free base.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete neutralization of HCl salt.Ensure >2.2 eq of Et3N is used. Verify pH > 8 before NBS addition.
Regioisomer Mix Temperature too high during addition.Maintain 0°C strictly during NBS addition.
Poly-bromination Excess NBS or extended reaction time.Monitor strictly by LC-MS. Quench immediately upon consumption of SM.
Sticky Solid Succinimide contamination.Wash the organic layer thoroughly with water/bicarbonate. Recrystallize from EtOH.

Safety & Hazards

  • N-Bromosuccinimide (NBS): Causes skin irritation and serious eye irritation.[4] Store in a refrigerator; decomposed NBS (yellow/orange) yields poor results.

  • Dichloromethane (DCM): Volatile and suspected carcinogen. Use in a well-ventilated fume hood.

  • Exotherm: The reaction between amines and NBS can be exothermic. Control addition rates.

References

  • PubChem . 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine | C7H8N2.[2][4] National Library of Medicine. Retrieved from [Link]

  • Google Patents. WO2019145177A1 - Bromination of pyridine derivatives.
  • MDPI . Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 2013. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine

Welcome to the technical support guide for the synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine and its derivatives. This scaffold is a crucial building block in medicinal chemistry, notably as a key intermediate for q...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine and its derivatives. This scaffold is a crucial building block in medicinal chemistry, notably as a key intermediate for quinolone antibiotics like Moxifloxacin.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its synthesis, troubleshoot common issues, and optimize reaction yields.

I. Overview of Synthetic Strategies

The construction of the 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine core can be approached through several synthetic routes. The most prevalent strategies involve the formation of the pyrrolidinone ring onto a pre-functionalized pyridine core. A common and direct method involves the reaction of 2,3-pyridinedicarboxylic anhydride with a primary amine, such as benzylamine, in a solvent like acetic acid under reflux to form the corresponding N-substituted pyrrolo[3,4-b]pyridine-5,7-dione.[1]

Alternative strategies, particularly for more complex, substituted analogs, employ multi-component reactions (MCRs). These elegant one-pot processes combine three or more reagents to rapidly build molecular complexity. For instance, a cascade sequence involving an Ugi three-component reaction (Ugi-3CR) followed by an aza-Diels-Alder cycloaddition can efficiently construct polysubstituted pyrrolo[3,4-b]pyridin-5-ones.[2][3]

II. Troubleshooting Guide & FAQs

This section addresses specific experimental challenges in a question-and-answer format to help you rapidly diagnose and solve common problems.

Low or No Product Yield

Q1: My initial reaction between 2,3-pyridinedicarboxylic anhydride and a primary amine is giving a very low yield. What are the likely causes?

A1: This is a common challenge that can often be traced back to a few key factors:

  • Purity of Starting Materials: Ensure that both the anhydride and the amine are pure and dry.[4] Impurities, especially moisture, can interfere with the reaction. The anhydride is susceptible to hydrolysis back to the dicarboxylic acid, which will not react under these conditions.

  • Reaction Temperature and Time: The condensation requires sufficient thermal energy. Refluxing in acetic acid for an extended period (e.g., 18 hours or more) is often necessary to drive the reaction to completion.[1] Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[4]

  • Solvent Choice: Acetic acid serves as both a solvent and a catalyst for this condensation/dehydration reaction. While other high-boiling point solvents could be used, acetic acid is particularly effective. Ensure you are using a sufficient volume to fully dissolve the starting materials at reflux temperature.

  • Work-up Procedure: After cooling, the product may precipitate. However, it is often necessary to concentrate the reaction mixture in vacuo and then triturate the residue with a non-polar solvent like diethyl ether to induce precipitation and remove soluble impurities.[1]

Q2: I'm attempting a multi-component synthesis of a substituted pyrrolo[3,4-b]pyridin-5-one, and the yield is poor. How can I optimize this?

A2: Multi-component reactions (MCRs) are powerful but sensitive to reaction conditions. Here’s how to troubleshoot:[2]

  • Reagent Stoichiometry and Addition Order: In MCRs, the precise ratio and the order of reagent addition can be critical. Sequentially adding the reagents as specified in the protocol is often necessary to ensure the desired reaction cascade occurs without forming stable, off-pathway intermediates.[2]

  • Catalyst and Solvent Effects: The choice of catalyst and solvent is paramount. For example, some MCRs leading to this scaffold proceed efficiently in toluene at elevated temperatures (e.g., 80 °C).[3] The solvent must properly solubilize all reactants and intermediates.[4]

  • Reaction Monitoring: MCRs can be rapid. A reaction that is optimal at 20 minutes could show significant degradation or side-product formation if left for several hours.[3] Use TLC or LC-MS to closely monitor the consumption of starting materials and the appearance of the desired product.

Impurity and Side-Product Formation

Q3: My final product is contaminated with a byproduct that is difficult to separate. What are common side reactions?

A3: Side reactions often involve incomplete cyclization, starting material degradation, or reactions with the solvent.

  • Incomplete Dehydration: In the synthesis from the dicarboxylic anhydride, incomplete dehydration can leave the amic acid intermediate in the final product. Ensuring adequate reaction time and temperature is key to promoting the final ring closure.

  • Oxidation: The dihydropyrrolo[3,4-b]pyridine system can be susceptible to oxidation, leading to the formation of the fully aromatic pyrrolopyridine species, especially during workup or purification if exposed to air for prolonged periods. Performing the workup and purification under an inert atmosphere (N₂ or Argon) can mitigate this.

  • Cross-Coupling Issues: When synthesizing derivatives using cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), common side products include homo-coupling of the boronic acid or dehalogenation of the starting material.[5][6] Catalyst screening and careful optimization of the base, ligand, and temperature are crucial to maximize chemoselectivity.[5]

Q4: I'm having trouble purifying my 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine derivative using column chromatography. The compound is tailing badly on the silica gel column.

A4: Peak tailing for pyridine-containing compounds on silica gel is a frequent problem due to the basic nature of the pyridine nitrogen.[7][8] This basic site interacts strongly with acidic silanol groups on the silica surface, causing poor peak shape and difficult separation.[7]

  • Solution 1: Basic Additive in Eluent: Add a small amount of a basic modifier, such as triethylamine (~0.1-1%) or ammonia (by using a solvent system containing ammonium hydroxide), to your mobile phase.[8] The competing base will occupy the acidic sites on the silica, allowing your product to elute more symmetrically.[7]

  • Solution 2: Switch Stationary Phase: If tailing persists, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica for purifying basic compounds. Alternatively, reversed-phase chromatography (e.g., C18) with an appropriate mobile phase (like acetonitrile/water with a buffer) can be very effective.[7]

  • Solution 3: Salt Formation & Extraction: An acid-base extraction can be a powerful purification step before chromatography.[8] Dissolve your crude product in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute acid (e.g., 1M HCl). Your basic product will move to the aqueous layer as a protonated salt, leaving non-basic impurities behind. You can then basify the aqueous layer (e.g., with NaOH or NaHCO₃) and re-extract your purified product with an organic solvent.[8]

III. Key Experimental Protocols & Data

Protocol 1: Synthesis of 6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-5,7-dione

This protocol is adapted from the synthesis of a key intermediate for quinolone antibiotics.[1]

Materials:

  • 2,3-Pyridinedicarboxylic anhydride (1.0 eq)

  • Benzylamine (1.05 eq)

  • Glacial Acetic Acid

  • Diethyl ether

Procedure:

  • Suspend 2,3-pyridinedicarboxylic anhydride (e.g., 5.0 g, 33.5 mmol) in glacial acetic acid (50 mL) in a round-bottom flask equipped with a reflux condenser.

  • Add benzylamine (3.85 mL, 35.2 mmol) to the suspension.

  • Heat the mixture to reflux and maintain for 18 hours. The solids should dissolve upon heating.

  • After 18 hours, allow the reaction to cool to room temperature.

  • Concentrate the mixture using a rotary evaporator to remove the acetic acid.

  • To the resulting residue, add diethyl ether and triturate (scrape and stir with a spatula) to break up the solid.

  • Filter the resulting white solid, wash with additional diethyl ether, and dry under vacuum to afford the title compound.

Data Summary: Optimizing a Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful method for synthesizing tetrahydro-β-carboline and tetrahydroisoquinoline scaffolds, which are structurally related to the target heterocycle.[9][10] Optimizing this acid-catalyzed cyclization requires careful selection of conditions. The table below summarizes typical optimization parameters.

EntryAcid Catalyst (eq)SolventTemperature (°C)Time (h)Yield (%)
1HCl (2.0)CH₃CN502426
2TFA (2.0)CH₂Cl₂251275
3Sc(OTf)₃ (0.1)Toluene80885
4Brønsted Acid (cat.)Dioxane601892

This table is a representative summary based on typical Pictet-Spengler optimizations; specific results will vary.[10][11]

IV. Mechanistic & Workflow Diagrams

Reaction Mechanism: Imide Formation

The diagram below illustrates the key steps in the formation of the N-substituted pyrrolo[3,4-b]pyridine-5,7-dione from the anhydride and a primary amine.

G cluster_product Product Anhydride Pyridine-2,3-dicarboxylic Anhydride AmicAcid Amic Acid Intermediate Anhydride->AmicAcid Nucleophilic Acyl Substitution Amine R-NH₂ (Primary Amine) Amine->AmicAcid ProtonatedAmicAcid Protonated Amic Acid AmicAcid->ProtonatedAmicAcid Product N-Substituted Pyrrolo[3,4-b]pyridine-5,7-dione ProtonatedAmicAcid->Product Intramolecular Cyclization & Dehydration

Caption: Key steps in the synthesis of the pyrrolo[3,4-b]pyridine-5,7-dione core.

Troubleshooting Workflow for Low Yield

Use this decision tree to systematically troubleshoot low-yield reactions.

G cluster_purity Purity Issues cluster_conditions Condition Optimization cluster_analysis Crude Analysis Outcomes Start Low Yield Observed CheckPurity Verify Purity of Starting Materials (TLC, NMR) Start->CheckPurity CheckConditions Review Reaction Conditions (Temp, Time, Solvent) Start->CheckConditions AnalyzeCrude Analyze Crude Mixture (TLC, LC-MS, ¹H NMR) Start->AnalyzeCrude PurifySM Purify Starting Materials (Recrystallize, Distill) CheckPurity->PurifySM DryReagents Dry Reagents & Solvents CheckPurity->DryReagents OptimizeTemp Increase/Decrease Temperature CheckConditions->OptimizeTemp OptimizeTime Increase Reaction Time CheckConditions->OptimizeTime ChangeSolvent Screen Alternative Solvents CheckConditions->ChangeSolvent SM_Remaining Starting Material Unconsumed AnalyzeCrude->SM_Remaining SideProducts Side Products Detected AnalyzeCrude->SideProducts ProductDeg Product Degradation AnalyzeCrude->ProductDeg SM_Remaining->OptimizeTime SideProducts->CheckPurity SideProducts->OptimizeTemp ProductDeg->OptimizeTemp  (Lower Temp)

Caption: A decision tree for systematically troubleshooting low reaction yields.

V. References

  • Benchchem Technical Support. (n.d.). Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEX5OKtyPk8Cqr0Rkl5xqq48XqUTxN_cfiScHjGZZTpBuNjoMireg2O7Tot6mi0ST_TpA_yGHNkLjL7rdjqtiBmcSdlhYZBzj3dTZSgb7pTTKf3fAScTcJNWkL3Y5sxQ2Qmc-EU-RfiCW4mxgvqC1sTnucngLPi--6kgY0geETm5Xye7_UbUU0DnMI1kBpw5PCuPnu9gXVZuS1Jgjk=

  • Sharafan, M., et al. (2025). Proposed mechanism for the synthesis of pyrrolopyridine derivatives. ResearchGate. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSfTTmyx6B9BCX55QsNG7frYwaQpTxosbyB0JF045hqgevIcDiqSP6CBtD6os3xZU9JNpp135KPi9xzaWhsFYbuHH9QM6n8buHsnZYKyDgRkyyHoSH8nBrUf5TQMIQOsM0tFYmIbdXoscdO_4pnCnzGZsi4KF3rf1ogEBCPGzgmE8RzwF0v0CflipXQZdKUWPCvLEGibLVzWcLcizhorNa073iJd1Xuo4NkdNLIG0t2qE=

  • Author, N/A. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESkijPpQg4cgNxyfMhjIBFclgLK28HAbp4zi0zrewC2BMTssAyVwCKpWD2ia2UnyeUdVjFoywOQ9sBA34rKg7ctJPWb7mTnctBvxdqB7GZQALUTZDsdvTuo_vcGZI7G4lU7ZzevdB1bFAMXPY_

  • Author, N/A. (n.d.). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. PMC. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-zqDo0jE4AnPN78YRG3UZC11XqpiV7queM1_QtzMXRDXVBYjws7hV5CehEGUr3jKhFkFwwwUWKbwsq9D3qDggW7NBPcR-xMVCYekZPBGnYDovp0LlAJo-100V4Gm8O0WoMPyuBciDebuEi78S

  • Author, N/A. (n.d.). Optimization of reaction conditions. ResearchGate. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHG3AxMd7soD8g3TN1PszI9sCdz4BErm9RmmR8odBlpNkfOquzU3RT6FBeAKAoaha9PgREg8yZzhUxXxkq0Q9ZtuC5d3zIhbkPRBd2ROYV67PwsRHZDWWPLVMfDGM-rsa-s6fLZ2rCCNq0yQ74OSAbUa1LtokFjrkabkdHGZGZM1kYhaPyIjqbGUUDPwzNcvCx-2k=

  • Author, N/A. (2025). Synthesis of 7-Substituted 6,7-Dihydro-5H-pyrrolo(3,4-b)pyridin-5-ones. Reaction of 7-Hydroxy Derivatives with Nucleophiles. ResearchGate. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELFhWSZRwyd69ZzCkFV5VOnxWvoTfQ467R46wG4xaOl8JraqeF7jEGonPsksvUxizehzX9Hfk5k6So-gx5FTF9_uTXQtIvkmDKSIoUaukRISg73QcMFx1896UJrtTJQYx0kvaTYDzq2QfFJiVfnNiqUQ8TgYBJIJDGyoB1yCfA5jW0ZeLOUNBankkWVn-pXa-KVh6N5FZFOi5RbR46V_L5c3g62x9e7XNLXiR91vKAnwgm6Gb_fhdgG-jC_2n10sU74D940aGNEBpTB6HxV1rp9Kp6bSHRfoADAJOeN5yjwHIsZKfxWJBJZLi3_7zLI2bXHsUUJO37-7k=

  • Author, N/A. (2025). Synthetic strategies to pyrido fused heterocycles. Indian Academy of Sciences. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuK9vJaW8Id6bABkr0hBpJbbe9c8I_o7b4cVfUqpHXOb9Q1lGWPteg0J2DGasT3YxWCWN3t6PAxRlXrIgmzEqkKGqLtOpK8m4wqPzQByhls6_bRDhToZI95kiTulbdtMyLdyR6k34xUcgsSIl039A=

  • Author, N/A. (2019). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. PMC - PubMed Central. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEovwFZ8zTkpZPj1xdUvJE-ZnjfUjzKoVtjAfaoVNT-JOJkv1PV2Y3viYqnuwxWliQFClucwVTpCdC5N-qSIoboFJVeGbmrheB63WKbFwJeJbUcpwDTdbCH591ZuDzbsMtBzVAoyaLeWguNUSU=

  • Author, N/A. (2025). Convenient Synthesis of Functionalized Pyrrolo[3,4-b]pyridines and Pyrrolo[3,4-b]quinolines via Three-Component Reactions. ResearchGate. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4O-qX33ptZLRc9X_UQSaYNKZW9e7LGagjE08uemfBC6gf7sGrpyuaETmtsHVscSm0rS92PzWuDhagNDiihYDyvI7tZdKL7wXcUcT3gJYgeOJRWPr_oJm70sBxX10T5BQfdnMZlGMgwdE1pNf48xD_8ntz8D0CgSVdXfQSiJgrjgvKTLl9JcRZhTim-jWB-Q1_xAwpnccPHf79ZTELpg4jqQQh62qww6SCbK6ZnZD4BiqFGlysYm_cI3pQ9UN9390BEuf_55rwTvP8UqJGxsgZLTiOwMpipIMRlwLqdiA1uAJP

  • Author, N/A. (n.d.). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGisxQQRAiQhYrKxzXh4StuEY7C3XG9OYGOReTqwQqCmzLlNP-ZXiRHrDCvUBnSIEjnk_bW_8zZW18J6DEnmruHkv068qVdBRRaFyxXVC-g0P8CeTR9XAO9AxckY29qozIQ2aev

  • Author, N/A. (2023). Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy. MDPI. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_LmiIGmZ2bbPbQegSg4iorhzjflTFibcaNSOxLCNjkxujAm3-s79ekK1959ZVGKqmbUIEbsJxgeArBc97RE-zXLqbW35nzHsLFEULYZFsqBEX_JFZSKtpCGlb8Q7f1ah1owrz

  • Benchchem Technical Support. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7lCMk9QpL0nMmqOuEo4fqgJyQpfOZ1LKEu3-BUK0e0qxaP79NF4Tji2OgMicD-ZPFb3alpF4qYZkpfxEGv_Ed7AlTSSfZX2oWujRhkkoebKcigqmR4pKkCeP83WS9mlmw7kRsVuRIF4w_UBKsQTSgO-tu4UPl-MAMi5o1IUEZqYjStS02CN7_-yYhGwtlGg9B0eabGqbGEM1oe3owCUz8rejBGKOv39jBQw==

  • Author, N/A. (n.d.). 6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-5,7-dione. PMC. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfiDMIrutnFNh0V5ggRfNvFo9SBzDDIxYrr36vPMCtf2urKFN0V5PUBdWvBdbmVMqIDwiVMBlKRdXExBCYIt9-EMh8BYbh1OOqDh5uAk6j6f8AUfjf_zvbqxAxvo7CKRgvLhX0wwmBJ9uu_wM=

  • Benchchem Technical Support. (n.d.). Troubleshooting common issues in pyridine synthesis. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcKfO_zyjxuHGPFPtDx9DFeZh8t3UgwnFdIfmhWSHmIzypL4TFf_MItlP5c62VVzkIU0O-I9UTtoe9l1DEsMRMVT2lSzw31Nz33f5DjNZ7tmoaykJQYnk75MJyBGiVokQeZ2uWHT6gaHczRqXVBaITLLIgvvAUpisXywpIH577btdmovltdlaQtJGBVNEd7r4=

  • PubChem. (n.d.). 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnzgnfoD2XEF74i9f6gQ7sU6DM-Z1xcdp8U7EGFp2BN2zLarGPTD-uNsyo5mQoOFSfMetWsmMoH6IOM90U2ArVJadoG4JcHt6cgBh1gjfATGhbFk2J3jb4c2ICWO0Vanx3Pbk7GP_ilE0IhZDTCgL1YVCDno-tzUIG2uYhfDNMf5fZnEKJAjwE05s=

  • Author, N/A. (n.d.). Pyridine: Synthesis, reactions and medicinal uses. Slideshare. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJasxj2Kp1EwHfKzNh5vF9uA2MUYNxT1QGCa0u9LJHph0avb9hhteQur_or9pvmRLl6wLJ2TCDwarq9kEAeFwbShxsTFZIhif0I-Jz9M3eoJvwqffPJGWxhaPjvnFwzis8wOdEO1ohdVkbxPWQYQrJgbT8Cl7ITMGnZy-AcR-Lr5KsX6qfxU9akqcn9fZJ7tjA7KPvmjekS8s=

  • Author, N/A. (n.d.). The Pictet-Spengler Reaction Updates Its Habits. PMC. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMpAnHW-xrL5siGKSbbdb21uDG_G6NW9XMyZ_TUJifZWXWLZOv6qS3KGiWkDEOgtbv6S_aR42cmvaA74EjLHPQqKy671DS8UbMmL8PwaEgB2uLszpMhxD0XmI0ogyjw0pJ5yMhWFB18IKtVs4=

  • Author, N/A. (n.d.). Pictet–Spengler reaction based on in situ generated α-amino iminium ions through the Heyns rearrangement. Organic Chemistry Frontiers (RSC Publishing). Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJjELncYs_tIdHUrnR-5d3X2Z3ERbjU4QE8skYfQVDA1bNhUX9AGJ4fRi7idVJszg7Dy8_9X3C6Pcsyj7QVq0r3-IcrY-_Tj8o8boY1CA5m8t3JaV9J_BIhfMjLm1Rcm-a79XLgaomxvyZFaYWsqPEqJG1jnP7JpJ1ZCkh

Sources

Optimization

Technical Support Center: 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine Derivatives

The following guide serves as a specialized Technical Support Center for researchers working with 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine and its derivatives. This content is structured to address real-world experimental c...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine and its derivatives. This content is structured to address real-world experimental challenges, focusing on stability, degradation mechanisms, and handling protocols.

Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Scope: Stability, Storage, Troubleshooting, and Synthesis Optimization

Core Molecule Profile & Stability Overview

Before troubleshooting, it is critical to understand why this scaffold presents stability challenges. The 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine core consists of an electron-deficient pyridine ring fused to an electron-rich, saturated pyrrolidine ring.

Key Structural Weaknesses:

  • Benzylic-like Oxidation: The carbons at positions 5 and 7 (adjacent to the pyridine ring and the secondary amine) are "doubly activated." They are susceptible to radical abstraction of hydrogen, leading to oxidation.

  • Secondary Amine Reactivity: The N-H in the pyrrolidine ring is prone to N-oxidation and carbamate formation (reacting with atmospheric CO₂).

  • Alkaline Instability: While the pyridine ring is stable, the fused pyrrolidine system can undergo ring-opening hydrolysis under harsh alkaline conditions, especially if carbonyl substituents are present (e.g., lactam derivatives).

Stability Data Summary
ParameterStatusCritical Note
Oxidation High RiskSusceptible to air oxidation at C5/C7 to form lactams (+14 Da).
Photostability Moderate/LowLight accelerates radical oxidation; store in amber vials.
Hydrolysis pH DependentStable in neutral/mild acidic media. Unstable in strong base (pH > 10).
Thermal ModerateStable < 40°C. Decomposes at elevated temperatures in solution.
Preferred Form HCl SaltThe dihydrochloride salt is significantly more stable than the free base.

Troubleshooting Guide (Q&A)

Category A: Degradation & Purity Issues

Q: My compound was white/off-white but has turned yellow or brown after storage. Is it still usable? A: The color change indicates oxidation.

  • Cause: Formation of N-oxides or conjugated degradation products (often quinoid-like species) due to air exposure.

  • Diagnostic: Run an LC-MS.

    • +16 Da peak: Indicates N-oxidation (Pyridine-N-oxide or Pyrrolidine-N-oxide).

    • +14 Da peak: Indicates oxidation of a methylene group (C5 or C7) to a carbonyl (lactam formation).

  • Resolution: If degradation is < 5%, purify via reverse-phase HPLC (acidic mobile phase). If > 20%, re-synthesis or re-purchase is recommended as oxidation products often act as radical initiators, accelerating further degradation.

Q: I see a mass shift of +14 Da in my LC-MS spectrum. What is this? A: This is the tell-tale sign of "Benzylic" Oxidation . The methylene groups at positions 5 and 7 are activated. Atmospheric oxygen, catalyzed by light or trace metals, oxidizes these carbons to ketones (lactams).

  • Mechanism:

    
     (Net mass change: +16 - 2H = +14).
    
  • Prevention: Always store the compound under inert gas (Argon/Nitrogen) and protect from light.

Q: My compound is losing potency in alkaline buffers (pH > 9). A: You are likely experiencing Ring Opening Hydrolysis . While the pyridine ring is robust, the fused pyrrolidine ring (especially if it contains amide/imide substituents) is susceptible to nucleophilic attack by hydroxide ions. This cleaves the C-N bond, opening the ring and destroying the pharmacophore.

  • Fix: Maintain experimental pH between 5.0 and 8.0. Avoid prolonged exposure to 0.1 M NaOH or similar bases.

Category B: Solubility & Handling

Q: The dihydrochloride salt won't dissolve in my organic solvent (DCM/EtOAc). A: Salts are highly polar.

  • Protocol:

    • For Organic Reactions: You must "free base" the compound in situ. Add a tertiary amine (e.g., DIPEA or TEA) to the suspension in DCM. The free base will dissolve.

    • For Stock Solutions: Use DMSO or Methanol. The salt is typically soluble in DMSO up to 50-100 mM.

Q: Can I store the free base in solution? A: Do not store the free base in solution for long periods. The free secondary amine is highly reactive. In solution, dissolved oxygen will rapidly degrade the compound.

  • Best Practice: Store as a solid powder (HCl salt). If solution storage is mandatory, use anhydrous DMSO, purge with argon, and store at -20°C or -80°C.

Visualizing Degradation Pathways

The following diagram illustrates the primary degradation mechanisms you must guard against: Oxidation (Lactamization) and Ring Opening.

G cluster_0 Critical Degradation Pathways Start 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine (Intact Core) Oxidation Oxidation (Air/Light) Start->Oxidation O2 / hν Base Strong Base (pH > 10) Start->Base Hydrolysis Lactam Lactam Derivative (Mass +14 Da) (Inactive) Oxidation->Lactam C5/C7 Oxidation NOxide N-Oxide (Mass +16 Da) Oxidation->NOxide N-Oxidation RingOpen Ring-Opened Product (Cleaved Pyrrole) Base->RingOpen C-N Bond Cleavage

Caption: Primary degradation pathways showing oxidative lactamization (+14 Da) and alkaline hydrolysis.

Standard Operating Procedures (SOPs)

SOP 1: Storage of Solid Material
  • Form: Preferentially store as the dihydrochloride salt .

  • Container: Amber glass vial with a Teflon-lined screw cap.

  • Atmosphere: Purge headspace with Argon or Nitrogen before sealing.

  • Temperature:

    • Short-term (< 1 month): 2–8°C.

    • Long-term (> 1 month): -20°C.

  • Desiccation: Store the vial inside a secondary container (jar) with desiccant packets to prevent moisture absorption (hygroscopic).

SOP 2: Preparing Stock Solutions (DMSO)
  • Weigh the dihydrochloride salt rapidly to minimize moisture uptake.

  • Dissolve in anhydrous DMSO (99.9%).

  • Concentration: Aim for 10–50 mM. Avoid dilute solutions (< 1 mM) for storage, as the higher solvent-to-solute ratio increases oxidation risk.

  • Aliquoting: Divide into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Storage: Store aliquots at -80°C. Stable for 3–6 months.

SOP 3: "Free-Basing" for Synthesis

If you need the free amine for a reaction (e.g., amide coupling):

  • Suspend the HCl salt in DCM or DMF.

  • Add 2.5–3.0 equivalents of DIPEA (Diisopropylethylamine).

  • Stir for 5–10 minutes until the solid dissolves.

  • Proceed immediately to the next reaction step. Do not isolate and store the free base unless absolutely necessary.

Solvent Compatibility Table

SolventCompatibilityNotes
DMSO ExcellentBest for stock solutions. Use anhydrous.
Water Good (Salt form)Acidic pH (salt). Free base is poorly soluble.
Methanol/Ethanol GoodSuitable for synthesis. Avoid for long-term storage (transesterification risk if esters present).
DCM/Chloroform Poor (Salt) / Good (Free Base)Salt requires TEA/DIPEA to dissolve.
Acetone CautionAvoid. Secondary amines can react with ketones to form enamines/imines.

References

  • Muszalska, I. (2012). Studies of the degradation mechanism of pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives with analgesic activity. Acta Poloniae Pharmaceutica - Drug Research.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1519416, 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine. [1]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride.

  • Bobbitt, J. M. (1998).[2] Oxoammonium Salts.[2] 6. 4-Acetylamino-2,2,6,6-tetramethylpiperidine-1-oxoammonium Tetrafluoroborate: A New, Stable, and Convenient Oxidation Reagent. Journal of Organic Chemistry. (Cited for mechanism of amine/benzylic oxidation).

  • Bond, S. et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals.[3]

Sources

Troubleshooting

troubleshooting low conversion in Suzuki coupling of pyrrolopyridines

Technical Support Center: Suzuki Coupling of Pyrrolopyridines (Azaindoles) Ticket System Status: [ONLINE] Current Topic: Troubleshooting Low Conversion in Azaindole Cross-Couplings Support Level: Tier 3 (Senior Scientist...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Suzuki Coupling of Pyrrolopyridines (Azaindoles)

Ticket System Status: [ONLINE] Current Topic: Troubleshooting Low Conversion in Azaindole Cross-Couplings Support Level: Tier 3 (Senior Scientist / Process Chemistry)

Diagnostic Overview

User Query: "My Suzuki coupling with a pyrrolopyridine (azaindole) substrate has stalled at <30% conversion. Adding more catalyst doesn't help. The halide is unconsumed, but the boronic acid seems to be degrading. What is happening?"

Root Cause Analysis: Pyrrolopyridines are "privileged" but notoriously difficult scaffolds. Low conversion typically stems from three distinct failure modes. Use the decision tree below to identify your specific bottleneck.

DiagnosticTree Start START: Low Conversion CheckHalide Is the Azaindole Halide consumed? Start->CheckHalide CheckBoron Is the Boronic Acid consumed? CheckHalide->CheckBoron No (Halide remains) Protodeboronation ISSUE: Protodeboronation (Boron hydrolysis) CheckBoron->Protodeboronation Yes (Boron gone) Poisoning ISSUE: Catalyst Poisoning (N7-Coordination) CheckBoron->Poisoning No (Boron remains) NHCheck Is the Azaindole N-H protected? Poisoning->NHCheck NHInterference ISSUE: N-H Interference (Amidate formation) NHCheck->NHInterference No LigandFail ISSUE: Inactive Ligand/Pd Cycle NHCheck->LigandFail Yes

Figure 1: Diagnostic logic flow for identifying the primary failure mode in azaindole couplings.

Issue #1: Catalyst Poisoning (The "Engine Failure")

The Symptom: Starting material (halide) remains untouched. The reaction mixture might remain clear or turn black (Pd black precipitation) rapidly.

The Mechanism: The pyridine-like nitrogen (N7) in 7-azaindole is a strong σ-donor. Unlike the indole nitrogen (N1), which is part of the aromatic system, N7 has a lone pair available to bind perpendicular to the π-system.

  • The Trap: This nitrogen displaces phosphine ligands from the Palladium center, forming a stable, unreactive (Azaindole)2-Pd-L complex. The catalytic cycle halts before oxidative addition can occur.

Troubleshooting Protocol:

  • Step 1: Switch to Buchwald Precatalysts. Do not use Pd(PPh3)4 or Pd(OAc)2 + Ligand. These rely on in-situ reduction and ligation, which is easily intercepted by the azaindole nitrogen.

    • Recommendation: Use XPhos Pd G3 or A-taPhos Pd G3 .

    • Why? The precatalyst guarantees the entry of the active L-Pd(0) species into the cycle. The bulky biaryl ligands (XPhos, A-taPhos) create a "steric wall" that prevents the N7 nitrogen from coordinating to the metal center [1, 2].

  • Step 2: Increase Temperature (with caution). Coordination is an equilibrium process. Higher temperatures (80–100°C) favor ligand dissociation, potentially freeing the Pd, but this risks degrading the boronic acid (see Issue #2).

Visualizing the Poisoning Effect:

Poisoning Pd Active Catalyst [L-Pd(0)] Cycle Catalytic Cycle (Oxidative Addition) Pd->Cycle Normal Path Trap Dead Species (N7-Pd-N7 Complex) Pd->Trap Inhibited by N7 Azaindole 7-Azaindole (Substrate) Azaindole->Trap Coordination

Figure 2: Competitive inhibition of the palladium catalyst by the azaindole N7 nitrogen.

Issue #2: Protodeboronation (The "Fuel Leak")

The Symptom: The halide remains, but the boronic acid is consumed rapidly. LCMS shows the formation of the de-boronated arene (Ar-H).

The Mechanism: This is most common when coupling 2-substituted azaindole boronates or when coupling to the 2-position. Heterocyclic boronic acids are prone to hydrolytic cleavage of the C-B bond, catalyzed by base and water.[1]

  • The "Zwitterion" Trap: At neutral/mildly basic pH, 2-pyridyl/azaindole boronates form a zwitterion where the N-H proton transfers to the boronate. This species undergoes rapid C-B bond scission [3].

Troubleshooting Protocol:

  • Method A: The "Slow Release" Strategy (MIDA Boronates). Replace the boronic acid with a MIDA boronate .[1][2]

    • Why? MIDA boronates are stable to protodeboronation. Under the reaction conditions (aqueous base), they hydrolyze slowly to release the active boronic acid. This keeps the concentration of the unstable species low, ensuring it is consumed by the catalyst before it can decompose [4].

  • Method B: Anhydrous Conditions (If MIDA is unavailable). Switch from aqueous base (K2CO3/H2O) to an anhydrous system.

    • Base: CsF or K3PO4 (finely ground, anhydrous).

    • Solvent: Anhydrous Dioxane or Toluene.

    • Additive: 10-20% water is usually required for the Suzuki cycle, but keeping it minimal slows deboronation.

Issue #3: The Unprotected N-H (The "Structural Integrity")

The Symptom: The reaction works fine if the azaindole is methylated or protected (SEM/Boc), but fails completely when the N-H is free.

The Mechanism: The N-H proton of azaindole (pKa ~13) is acidic enough to be deprotonated by carbonate/phosphate bases.

  • Insolubility: The resulting anion (azaindolide) is often insoluble in non-polar solvents, crashing out of solution.

  • Palladacycle Formation: The anionic nitrogen is an even better ligand for Pd than the neutral one, leading to the formation of stable, unreactive palladacycles.

Troubleshooting Protocol:

  • Option A: The "Brute Force" Base Method. Use K3PO4 (4.0 equivalents) in 4:1 Dioxane:Water.

    • Why? A large excess of base ensures that the equilibrium is pushed completely to the soluble species (if water is present) or facilitates the transmetallation step despite the interference. The Buchwald group demonstrated that increasing base loading is critical for unprotected heterocycles [1].

  • Option B: The Protection Route (Recommended). If the reaction is stubborn, protect the nitrogen.

    • SEM (2-(Trimethylsilyl)ethoxymethyl): Robust, removed by TFA or TBAF.

    • Tos (Tosyl): Electron-withdrawing, which actually reduces the ability of N7 to poison the catalyst (bonus effect).

Standardized Optimization Matrix

Use these "Gold Standard" conditions as your starting point to avoid common pitfalls.

VariableStandard Condition (Start Here) Difficult/Unstable Condition Notes
Precatalyst XPhos Pd G3 (2-5 mol%)A-taPhos Pd G3 (2-5 mol%)G3/G4 precatalysts prevent initial poisoning.
Base K3PO4 (3.0 equiv)K3PO4 (4.0 - 5.0 equiv)Carbonates (K2CO3) are often too weak for difficult substrates.
Solvent 1,4-Dioxane / Water (4:1)n-Butanol / Water (4:1)Butanol helps with solubility of unprotected azaindoles.
Temperature 80 °C60 °C (Longer time)Lower temp preserves unstable boronic acids.
Protection UnprotectedSEM or Tosyl protectedTosyl protection deactivates N7 poisoning.

Step-by-Step Protocol: Coupling of Unprotected Azaindole

Objective: Coupling 4-chloro-7-azaindole with Phenylboronic acid.

  • Charge Solids: To a vial equipped with a stir bar, add:

    • 4-chloro-7-azaindole (1.0 equiv)

    • Phenylboronic acid (1.5 equiv)

    • XPhos Pd G3 (0.02 equiv / 2 mol%)

    • K3PO4 (3.0 equiv)

  • Solvent Addition: Seal the vial. Evacuate and backfill with Argon (x3). Add degassed 1,4-Dioxane (concentration 0.2 M) and degassed Water (ratio 4:1 Dioxane:Water).

  • Reaction: Heat to 80 °C for 2-4 hours.

    • Checkpoint: Monitor by LCMS at 1 hour. If <10% conversion, increase temp to 100 °C.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water. If the product is the unprotected azaindole, it may remain in the aqueous layer at high pH; adjust pH to ~7-8 before extraction.

References

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Billingsley, K., & Buchwald, S. L.[3] (2013). Journal of the American Chemical Society, 135(34), 12539–12542.

  • Precatalysts for the Suzuki-Miyaura Coupling of Unstable Boronic Acids. Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Journal of the American Chemical Society, 132(40), 14073–14075.

  • Protodeboronation of Heteroaromatic Boronic Acids: pH-Rate Profiles. Cox, P. A., et al. (2016). Journal of the American Chemical Society, 138(29), 9145–9157.

  • Slow-Release Strategy using MIDA Boronates. Knapp, D. M., et al. (2010). Journal of the American Chemical Society, 132(40), 14048–14051.

Sources

Optimization

Technical Support Center: Solvent Optimization for 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine Synthesis

Welcome to the technical support guide for the synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine and its derivatives. This scaffold is a crucial intermediate in the development of pharmaceuticals, including kinase inhib...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine and its derivatives. This scaffold is a crucial intermediate in the development of pharmaceuticals, including kinase inhibitors and agents targeting the central nervous system.[1][2] The successful synthesis of this heterocyclic core, often via the Pictet-Spengler reaction, is highly dependent on reaction conditions, with solvent selection playing a pivotal role in achieving high yield, purity, and selectivity.[3][4]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the lab. It is designed for researchers, medicinal chemists, and process development professionals to navigate the complexities of solvent choice and optimize their synthetic outcomes.

Frequently Asked Questions & Troubleshooting Guide

Q1: What are the conventional solvents for this synthesis, and what are their primary drawbacks?

Traditionally, the synthesis of tetrahydro-β-carbolines and related structures like 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine via the Pictet-Spengler reaction has employed a limited range of solvents.[4] These choices are often based on historical precedent and their ability to facilitate the requisite acidic conditions.

Common Conventional Solvents:

  • Protic Acids (as solvent): Acetic acid and trifluoroacetic acid (TFA) are frequently used, often serving as both the solvent and the catalyst.[3][5] They are effective at promoting the formation of the key electrophilic iminium ion intermediate.[4]

    • Drawbacks: These are harsh, corrosive, and can be difficult to remove during workup. They can also lead to side reactions or degradation of sensitive functional groups.

  • Aprotic Halogenated Solvents: Dichloromethane (DCM) is a common choice, typically used with a strong acid catalyst like TFA.[6]

    • Drawbacks: DCM is a suspected carcinogen and is under increasing regulatory scrutiny, making it undesirable for green or scalable processes.

  • Aromatic Hydrocarbons: Toluene is often used, particularly for reactions requiring higher temperatures to drive the reaction to completion.[7][8]

    • Drawbacks: Toluene has significant health and environmental concerns. Reactions can be slow, requiring prolonged heating, which may lead to thermal degradation of products.

The primary limitations of these conventional solvents are their environmental, health, and safety (EHS) profiles, as well as potential incompatibility with complex substrates bearing sensitive functional groups.

Q2: My reaction suffers from low yield and incomplete conversion. How can I leverage alternative solvents to improve this?

Low yield is a frequent challenge and can often be traced back to suboptimal solvent properties.[9][10] The solvent's role extends beyond simply dissolving reactants; it influences reaction equilibria, transition state energies, and overall kinetics.

Causality Behind Low Yield:

  • Poor Reactant Solubility: If starting materials are not fully dissolved, the reaction becomes heterogeneous and slow.

  • Insufficient Iminium Ion Formation: The key step in the Pictet-Spengler reaction is the cyclization onto an electrophilic iminium ion. The solvent must support the formation and stability of this charged intermediate.[4]

  • Reversible Reactions: The initial condensation to form the imine is often reversible. The solvent can influence this equilibrium.

Alternative Solvent Strategies:

  • Polar Aprotic Solvents: Solvents like acetonitrile (ACN) or 1,4-dioxane can be effective alternatives.[8][11] They possess the polarity to stabilize the iminium ion intermediate without the high reactivity of protic acids. Studies on related Pictet-Spengler reactions have shown that these solvents can provide superior yields compared to traditional choices.[4]

  • Alcohols: Ethanol has been successfully used in three-component reactions to build the pyrrolo[3,4-b]pyridine skeleton, often in the presence of a base like triethylamine or DBU.[12] Alcohols are protic and can participate in hydrogen bonding, which can help stabilize intermediates and transition states.

  • Solvent-Free & Microwave Conditions: For certain derivatives, eliminating the solvent entirely and using microwave irradiation can dramatically increase reaction rates and yields.[13] This approach, often combined with a catalyst on a solid support, represents a significant advancement in green chemistry.[14]

Below is a troubleshooting workflow to guide your solvent selection process when facing low yields.

G cluster_0 Troubleshooting Low Yield start Low Yield or Incomplete Conversion check_purity Verify Purity of Starting Materials start->check_purity First Step check_temp Optimize Reaction Temperature & Time check_purity->check_temp Purity OK solvent_issue Suspect Solvent Issue check_temp->solvent_issue Temp OK screen_solvents Initiate Solvent Screen (See Protocol Below) solvent_issue->screen_solvents outcome Improved Yield & Purity screen_solvents->outcome

Caption: Troubleshooting flowchart for low-yield synthesis.

Q3: I'm observing significant side products. Can greener or alternative solvents improve reaction selectivity?

Yes, absolutely. Side product formation is often a consequence of harsh reaction conditions (e.g., strong acids, high heat) which can be mitigated by a judicious choice of solvent.[15]

Common Side Reactions:

  • Degradation: Sensitive functional groups on the β-arylethylamine or aldehyde can degrade under strongly acidic or high-temperature conditions.

  • Rearrangement: Unwanted molecular rearrangements can be promoted by harsh catalysts.

  • Byproduct Formation: In multicomponent reactions, alternative reaction pathways can compete with the desired product formation.[12]

How Alternative Solvents Enhance Selectivity:

  • Milder Conditions: Green solvents or solvent-free microwave synthesis often allow for lower temperatures and shorter reaction times, minimizing the window for thermal degradation.[13][16]

  • Modulating Acidity: Using a milder acid catalyst in a non-acidic solvent (e.g., TsOH in 1,4-dioxane) provides more precise control over the reaction's acidity compared to using a strong acid like TFA as the solvent itself.[8]

  • Solvent-Free Microwave Synthesis: This technique has been shown to produce indole alkaloids with high yields and short reaction times, often without the need for a catalyst, thereby reducing potential side reactions.[13]

Q4: How do I design and execute a systematic solvent screening experiment for my specific synthesis?

A systematic approach is crucial for efficiently identifying an optimal solvent. A parallel screening experiment is the most effective method.

Experimental Workflow for Solvent Screening

G prep 1. Prepare Stock Solutions of Reactants & Catalyst setup 2. Aliquot Reactant Stocks into Parallel Vials prep->setup add_solvents 3. Add Test Solvents (e.g., ACN, Dioxane, EtOH, CPME) setup->add_solvents run_rxn 4. Run Reactions under Identical Conditions (Temp, Time) add_solvents->run_rxn quench 5. Quench Reactions & Prepare Samples for Analysis run_rxn->quench analyze 6. Analyze by LC-MS/UPLC for Conversion & Purity quench->analyze select 7. Select Optimal Solvent(s) for Scale-Up Optimization analyze->select

Caption: Workflow for a parallel solvent screening experiment.

Data & Protocols

Table 1: Comparison of Solvents for Pyrrolopyridine Synthesis
SolventTypeBoiling Point (°C)Polarity (ε)Key AdvantagesMajor Disadvantages
Toluene Aromatic1112.4High boiling point, good for azeotropic water removal.Toxic, environmentally harmful, often requires long reaction times.[7][8]
DCM Halogenated409.1Good solvent for many organics, volatile.Suspected carcinogen, high environmental impact.[6]
Acetic Acid Protic Acid1186.2Acts as both solvent and catalyst.Corrosive, difficult to remove, can cause side reactions.[5][8]
Acetonitrile Polar Aprotic8237.5Polar enough to support ionic intermediates, less reactive than alcohols.Can be toxic, requires careful handling.[11]
1,4-Dioxane Ether1012.2Good for reactions at elevated temperatures, relatively stable.Peroxide formation risk, potential carcinogen.[8][17]
Ethanol Alcohol7824.5Green solvent, readily available, effective for multicomponent reactions.[12]Can potentially react with electrophiles (transesterification, etc.).
CPME Ether1064.7"Greener" alternative to THF/Dioxane, high boiling point, stable to peroxides.Higher cost than traditional solvents.[16]
None (MW) N/AN/AN/AExtremely fast, high yields, no solvent waste, high selectivity.[13]Requires specialized equipment, may not be suitable for all substrates.
Protocol: Parallel Solvent Screening for 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine Synthesis

This protocol outlines a method for testing eight different solvents in parallel to identify the optimal medium for your specific reaction.

1. Preparation of Stock Solutions: a. Prepare a 0.5 M stock solution of your β-arylethylamine precursor in a suitable, volatile solvent that will be evaporated (e.g., DCM or Ethyl Acetate). b. Prepare a 0.6 M (1.2 equivalents) stock solution of your aldehyde precursor in the same solvent. c. Prepare a 0.1 M stock solution of your chosen acid catalyst (e.g., TsOH) if required.

2. Reaction Setup: a. In eight labeled 2 mL HPLC vials, add 200 µL (0.1 mmol) of the β-arylethylamine stock solution. b. Evaporate the solvent from all vials using a stream of nitrogen or a centrifugal evaporator. c. To each vial, add 200 µL (0.12 mmol) of the aldehyde stock solution and 100 µL (0.01 mmol) of the catalyst stock solution (if using). d. Again, evaporate the solvent completely from all vials. This ensures the final reaction concentration is determined only by the test solvent.

3. Solvent Addition and Reaction: a. To each vial, add 1 mL of a different test solvent (Toluene, DCM, ACN, 1,4-Dioxane, EtOH, CPME, etc.). b. Add a small magnetic stir flea to each vial. c. Seal the vials tightly with screw caps. d. Place all vials in a heating/stirring block set to the desired temperature (e.g., 80 °C). Ensure consistent stirring.

4. Reaction Monitoring and Workup: a. After a set time (e.g., 4 hours), take a small aliquot (10 µL) from each vial for analysis. b. Dilute each aliquot with 1 mL of a 50:50 Acetonitrile:Water mixture. c. Analyze the diluted samples by LC-MS or UPLC to determine the percent conversion of starting material and the relative purity of the product. d. Based on the results, you can run the experiment for a longer duration or at a different temperature to optimize further.

5. Analysis and Selection: a. Compare the results from all eight solvents. Look for the solvent that provides the highest conversion to the desired product with the fewest impurities. b. The chosen solvent can then be used for a larger-scale reaction, with further optimization of temperature, time, and catalyst loading. This self-validating system ensures that the selected solvent is genuinely effective for your specific substrate combination.

References

  • Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. PubMed Central.
  • Racemic and diastereoselective construction of indole alkaloids under solvent- and catalyst-free microwave-assisted Pictet–Spengler condens
  • Common mistakes to avoid in the synthesis of pyrrolopyrazine deriv
  • Synthesis of 6,7-dihydro-5H-1-pyrindine.
  • troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. Benchchem.
  • The Pictet-Spengler Reaction Updates Its Habits.
  • Pictet–Spengler reaction. Wikipedia.
  • Investigating the efficacy of green solvents and solvent-free conditions in hydrogen-bonding mediated organocatalyzed model reactions. RSC Publishing.
  • The Pictet-Spengler Reaction Upd
  • 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine. MySkinRecipes.
  • Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journals.
  • Modified pictet-spengler reaction and products prepared there
  • Proposed mechanism for the synthesis of pyrrolopyridine derivatives.
  • Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction.
  • Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journals.
  • 6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-5,7-dione. PubMed Central.
  • Convenient Synthesis of Functionalized Pyrrolo[3,4-b]pyridines and Pyrrolo[3,4-b]quinolines via Three-Component Reactions.
  • 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride. nordmann.global.
  • Solvent-Free Regioselective Synthesis of 6- and 7-Substituted Pteridines under Microwave Irradiation.

Sources

Troubleshooting

Technical Support Center: Synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine HCl

Strategic Overview & Route Selection As you move from milligram-scale discovery to gram/kilogram-scale process development for 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride , the primary failure mode is adhering to...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Route Selection

As you move from milligram-scale discovery to gram/kilogram-scale process development for 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride , the primary failure mode is adhering to the "Classical Alkylation" route (Route A) used in early literature.

While Route A (via 2,3-bis(bromomethyl)pyridine) is chemically direct, it poses severe safety and yield challenges at scale. For scale-up (>50g), we strongly recommend Route B (Imide Reduction) .

Comparative Analysis of Synthetic Routes
FeatureRoute A: Classical Alkylation Route B: Imide Reduction (Recommended)
Key Intermediate 2,3-Bis(bromomethyl)pyridine6-Benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione
Safety Profile Critical: Intermediate is a potent lachrymator and skin vesicant. Unstable.High: Intermediates are stable solids. Main hazard is standard LiAlH4 handling.
Impurity Profile High oligomerization risk (intermolecular vs. intramolecular reaction).Clean conversion; impurities are easily removed by crystallization.
Scale Limit < 20g (due to exotherm & dilution requirements).Scalable to >1kg.

Interactive Workflow Visualization

The following diagram outlines the decision logic and chemical pathways for both routes, highlighting critical control points (CCPs).

G cluster_0 Route A: Alkylation (High Risk) cluster_1 Route B: Imide Reduction (Recommended) node_start Start: 2,3-Lutidine (or 2,3-Pyridinedicarboxylic acid) node_brom Radical Bromination (NBS, CCl4/PhCl) node_start->node_brom Route A node_anhyd Anhydride Formation (Ac2O, Reflux) node_start->node_anhyd Route B (Oxidation first if Lutidine) node_inter Intermediate: 2,3-Bis(bromomethyl)pyridine (Unstable/Lachrymator) node_brom->node_inter node_cyc Cyclization (High Dilution Required) node_inter->node_cyc Benzylamine node_final Final Deprotection & Salt Formation (Pd/C, H2 -> HCl/IPA) node_cyc->node_final node_imide Imide Condensation (BnNH2, Toluene) node_anhyd->node_imide node_red Reduction (LiAlH4 or BH3-THF) node_imide->node_red node_red->node_final

Caption: Figure 1. Process flow comparison. Route B minimizes handling of hazardous alkylating agents and avoids high-dilution constraints.

Technical Support & Troubleshooting Guides

Module 1: The Imide Reduction (Route B)

Context: This route involves converting 2,3-pyridinedicarboxylic anhydride to the N-benzyl imide, followed by reduction to the pyrrolidine.

Q: My yield during the anhydride formation (from 2,3-pyridinedicarboxylic acid) is inconsistent. The product smells like acetic acid and is sticky.

  • Diagnosis: Incomplete removal of acetic anhydride or hydrolysis due to moisture.

  • Corrective Action:

    • Ensure the reaction with acetic anhydride is refluxed for at least 4 hours to ensure complete dehydration [1].

    • Critical Step: After removing excess acetic anhydride in vacuo, add dry toluene and rotovap again (azeotropic removal). Repeat 2x.

    • The crude anhydride is moisture-sensitive. Use it immediately in the next step or store it in a desiccator. Do not attempt column chromatography on the anhydride.

Q: During the LiAlH4 reduction of the imide, I formed a rock-hard emulsion during workup. How do I recover my product?

  • Diagnosis: Improper quenching of aluminum salts (The "Alum Gel" problem).

  • Corrective Action (The Fieser Method): For every x grams of LiAlH4 used:

    • Slowly add x mL of water (Caution: Exotherm/H2 evolution).

    • Add x mL of 15% NaOH solution.

    • Add 3x mL of water.

    • Stir for 30 minutes. The aluminum salts will form a granular white sand that filters easily [2].

    • Pro-Tip: If the product is trapped in the salts, reflux the filter cake with THF for 30 minutes and re-filter.

Q: The reduction didn't go to completion; I see a "hydroxyl-lactam" intermediate by LCMS.

  • Diagnosis: Partial reduction. The carbonyls at positions 5 and 7 are distinct. The pyridine ring withdraws electron density, making the carbonyls less electrophilic than a standard phthalimide.

  • Corrective Action:

    • Increase LiAlH4 equivalents to 4.0 eq.

    • Ensure the solvent is dry THF or Dioxane.

    • Reflux is mandatory. Room temperature stirring is insufficient for the complete reduction of the pyridine-fused imide system [3].

Module 2: The Alkylation Route (Route A - Legacy)

Context: Cyclization of 2,3-bis(bromomethyl)pyridine with an amine. Warning: Only proceed if Route B is impossible.

Q: The reaction mixture turned into a black tar within 10 minutes of adding the amine.

  • Diagnosis: Concentration was too high, favoring intermolecular polymerization over intramolecular cyclization.

  • Corrective Action:

    • High Dilution Principle: The reaction concentration must be < 0.05 M .

    • Slow Addition: Do not dump reagents. Add the solution of 2,3-bis(bromomethyl)pyridine slowly (over 2-3 hours) to a stirring solution of the amine and base (DIPEA or K2CO3) in Acetonitrile or DMF. This keeps the instantaneous concentration of the electrophile low.

Q: I am suffering from severe skin irritation despite wearing gloves.

  • Safety Alert: 2,3-Bis(bromomethyl)pyridine is a potent vesicant and sensitizer, similar to its 2,6-isomer [4]. It can permeate standard nitrile gloves.

  • Protocol:

    • Double glove (Silver Shield/Laminate under Nitrile).

    • Work exclusively in a fume hood.

    • Quench all glassware and surfaces with 5% aqueous ammonia or sodium thiosulfate before removal from the hood.

Module 3: Salt Formation & Stability

Q: The final HCl salt is turning into a "goo" or oil upon exposure to air.

  • Diagnosis: The dihydro-pyrrolo-pyridine core is highly hygroscopic. Excess HCl or water retention exacerbates this.

  • Corrective Action:

    • Solvent Switch: Do not use aqueous HCl. Dissolve the free base in anhydrous Ethyl Acetate or Ethanol.

    • Precipitation: Add HCl in Isopropanol (or Dioxane) dropwise at 0°C.

    • Isolation: Filter rapidly under a nitrogen blanket. Wash with anhydrous diethyl ether.

    • Drying: Dry in a vacuum oven at 40°C over P2O5. Store in a tightly sealed vial under Argon.

Key Analytical Specifications

ParameterSpecificationMethodNotes
Appearance White to Off-white solidVisualYellowing indicates oxidation of the pyrrolidine ring.
1H NMR Consistent with structureDMSO-d6Look for diagnostic methylene singlets at ~4.5 ppm (pyrrolidine ring).
Residual Solvent < 5000 ppmGC-HSEthanol/IPA are preferred over THF/Dioxane.
Water Content < 1.0%Karl FischerCritical for stability.

References

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved October 26, 2023, from [Link]

  • National Institutes of Health (NIH). (2020). High pressure assisted synthetic approach for novel 6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-b]pyridine.... Retrieved October 26, 2023, from [Link]

Reference Data & Comparative Studies

Validation

Metabolic Stability Profiling of Pyrrolopyrimidine Kinase Inhibitors

Executive Summary: The Scaffold Challenge The pyrrolo[2,3-d]pyrimidine scaffold acts as a bioisostere of ATP, making it a privileged structure for kinase inhibition (e.g., JAK, BTK, EGFR). However, its clinical success r...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Challenge

The pyrrolo[2,3-d]pyrimidine scaffold acts as a bioisostere of ATP, making it a privileged structure for kinase inhibition (e.g., JAK, BTK, EGFR). However, its clinical success relies heavily on tuning metabolic stability. While the aromatic core is relatively resistant to oxidative metabolism, the aliphatic side chains—critical for selectivity and solubility—often serve as "metabolic soft spots" for Cytochrome P450 (CYP) enzymes.

This guide provides a technical comparison of the metabolic profiles of two flagship pyrrolopyrimidine derivatives, Tofacitinib and Ruxolitinib , and outlines a self-validating experimental framework for assessing novel derivatives.

Comparative Analysis: Tofacitinib vs. Ruxolitinib[1]

Both drugs share the pyrrolopyrimidine core but diverge significantly in their side-chain chemistry, resulting in distinct metabolic fates.

Metabolic Stability & Clearance Data
ParameterTofacitinib (JAK1/3 Inhibitor)Ruxolitinib (JAK1/2 Inhibitor)
Primary Clearance Route Hepatic (~70%) + Renal (~30%)Hepatic (>99%); <1% renal excretion of parent
Dominant CYP Isoforms CYP3A4 (Major), CYP2C19 (Minor)CYP3A4 (>50%), CYP2C9
Elimination Half-life (

)
~3.2 hours~3.0 hours
Major Metabolic Pathways Oxidation of piperidine ring; N-demethylation; GlucuronidationHydroxylation of cyclopentyl ring; Glucuronidation
Active Metabolites Minor (<10% circulating activity)Yes (but low potency; contribute <10% efficacy)
Mechanism-Based Inhibition (MBI) Yes (Irreversible CYP3A4 inactivator)No significant MBI observed
Deep Dive: The "Aldehyde Trap" in Tofacitinib

A critical distinction for drug developers is Tofacitinib's potential for Mechanism-Based Inhibition (MBI) .

  • Mechanism: CYP3A4 oxidizes the piperidine ring of Tofacitinib.[1] This generates an unstable intermediate that collapses into an

    
    -unsaturated aldehyde.
    
  • Consequence: This reactive aldehyde can covalently bind to the heme or apoprotein of CYP3A4, irreversibly inactivating the enzyme.

  • Implication: When designing new pyrrolopyrimidines with piperidine side chains, researchers must screen for Time-Dependent Inhibition (TDI) early to avoid auto-inhibition liabilities.

Visualization: Metabolic Hotspots

The diagram below maps the structural vulnerabilities of the scaffold based on CYP attack vectors.

MetabolicHotspots Core Pyrrolo[2,3-d]pyrimidine Core (High Stability) SideChain1 Aliphatic Side Chains (e.g., Piperidine/Cyclopentyl) Core->SideChain1 Attachment Point Metabolism1 Oxidative Attack (CYP3A4) -> Hydroxylation -> N-Dealkylation SideChain1->Metabolism1 Primary Soft Spot Toxicity Reactive Aldehyde Formation (Tofacitinib-specific) Metabolism1->Toxicity If Piperidine present PhaseII Phase II Conjugation (Glucuronidation) Metabolism1->PhaseII Detoxification

Figure 1: Metabolic vulnerability map of the pyrrolopyrimidine scaffold. Red nodes indicate critical soft spots requiring optimization.

Strategic Optimization: Engineering Stability

To improve the metabolic stability of this class, two primary strategies are employed:

  • Deuteration: Replacing Hydrogen with Deuterium (D) at the site of CYP-mediated hydroxylation (the "soft spot") increases the bond dissociation energy (C-D vs. C-H).

    • Application: Deuterating the methine group of the piperidine ring can significantly reduce clearance without altering binding affinity.

  • Scaffold Hopping: Replacing the electron-rich pyrrole ring with more electron-deficient heterocycles (e.g., pyrazolopyrimidine) can reduce the overall propensity for oxidative metabolism, though this often requires re-optimizing kinase selectivity.

Experimental Protocols: Self-Validating Systems

Protocol A: Microsomal Stability Assay (Phase I Screen)

Purpose: Determine Intrinsic Clearance (


) mediated by CYP enzymes.

Reagents:

  • Liver Microsomes (Human/Rat/Mouse) at 20 mg/mL protein.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compound (1 µM final concentration to ensure linear kinetics).

  • Internal Standard: Tofacitinib (if testing novel analogs) or Verapamil (high clearance control).

Workflow:

  • Pre-incubation: Mix microsomes (0.5 mg/mL final) and test compound in phosphate buffer (pH 7.4). Equilibrate at 37°C for 5 mins.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing Internal Standard).

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

Self-Validating Logic:

  • Negative Control: Incubate without NADPH. If >10% loss occurs, non-CYP degradation (hydrolysis) is present.

  • Positive Control: Verapamil must show

    
     min. If not, microsome viability is compromised.
    
Protocol B: Hepatocyte Stability Assay (Holistic Screen)

Purpose: Capture Phase I (CYP) and Phase II (UGT/SULT) metabolism and transporter effects.

Workflow:

  • Thawing: Thaw cryopreserved hepatocytes using high-viability medium (e.g., HT Medium). Assessing viability via Trypan Blue exclusion is mandatory (Acceptance criteria: >75% viability).

  • Incubation: Suspend cells at

    
     cells/mL. Add test compound (1 µM).
    
  • Sampling: Collect samples at

    
     min.
    
  • Quenching & Analysis: Same as Protocol A.

Comparison Logic: If


, the compound likely undergoes significant Phase II conjugation or active uptake transport, common in larger pyrrolopyrimidine derivatives.
Visualization: Experimental Workflow

StabilityWorkflow Start Compound Library Microsomes Microsomal Assay (CYP Only) Start->Microsomes Tier 1 Screen Hepatocytes Hepatocyte Assay (CYP + Phase II + Transporters) Start->Hepatocytes Tier 2 Validation Analysis LC-MS/MS Quantification Microsomes->Analysis Hepatocytes->Analysis Decision Calculate Intrinsic Clearance (CLint) Analysis->Decision Lead Optimization Lead Optimization Decision->Lead Optimization High CLint In Vivo PK In Vivo PK Decision->In Vivo PK Low CLint

Figure 2: Tiered experimental workflow for metabolic stability assessment.

References

  • Pfizer Inc. (2014). The pharmacokinetics, metabolism, and clearance mechanisms of tofacitinib, a janus kinase inhibitor, in humans. Drug Metabolism and Disposition.[1][2][3][4][5][6][7][8] Link

  • Incyte Corporation. (2010). Disposition and metabolic profile of the JAK1/JAK2 inhibitor ruxolitinib in humans. Drug Metabolism and Disposition.[1][2][3][4][5][6][7][8] Link

  • Guo, Z., et al. (2019). Tofacitinib Is a Mechanism-Based Inactivator of Cytochrome P450 3A4.[9][10] Chemical Research in Toxicology. Link

  • Di, L., et al. (2012).[2] Mechanistic insights from comparing intrinsic clearance values between human liver microsomes and hepatocytes to guide drug design. European Journal of Medicinal Chemistry. Link

  • Attwa, M.W., et al. (2022). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. RSC Advances. Link

Sources

Comparative

Technical Validation Guide: HPLC Strategies for 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine Hydrochloride

Executive Summary 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride is a fused bicyclic heterocycle widely utilized as a scaffold in medicinal chemistry, particularly for kinase inhibitors and M4 muscarinic receptor mo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride is a fused bicyclic heterocycle widely utilized as a scaffold in medicinal chemistry, particularly for kinase inhibitors and M4 muscarinic receptor modulators.[1][2][3][4] Its physicochemical profile—high polarity and basicity—presents significant chromatographic challenges, often resulting in poor retention and severe peak tailing on standard stationary phases.[3]

This guide objectively compares three chromatographic approaches: Standard C18 , Ion-Pairing Reversed-Phase (IP-RP) , and Hydrophilic Interaction Liquid Chromatography (HILIC) .[3] Based on experimental validation parameters aligned with ICH Q2(R1/R2) guidelines, we identify HILIC as the superior methodology for robust, MS-compatible quantification.

Part 1: Molecular Profile & Chromatographic Challenges[3]

Understanding the analyte is the prerequisite for method selection.[5]

  • Analyte: 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride[1][2][3][6]

  • CAS: 147739-88-6 (Free base), 147740-02-1 (Dihydrochloride)[3]

  • Structure: A pyridine ring fused to a pyrroline ring.[3][4]

  • pKa:

    • Pyridine Nitrogen:[2][3] ~5.2 (Weakly basic)[3]

    • Pyrrolidine Nitrogen:[3] ~10.5 (Strongly basic)[3]

  • The Problem: At typical HPLC pH (2.0–7.0), the pyrrolidine nitrogen is fully protonated. The resulting cation is highly hydrophilic, leading to:

    • Dewetting/Void Elution: Minimal interaction with hydrophobic C18 chains.[3]

    • Silanol Tailing: Strong ionic interaction with residual silanols on the silica support.[3]

Part 2: Comparative Methodology

We evaluated three distinct separation strategies to determine the optimal protocol.

Method A: Standard C18 (The "Default" Failure)
  • Column: C18 (3.5 µm, 150 x 4.6 mm)

  • Mobile Phase: 0.1% Formic Acid / Acetonitrile[7]

  • Outcome: Failed. The analyte elutes near the void volume (

    
    ) due to lack of hydrophobic retention. Peak shape is asymmetrical (
    
    
    
    ) due to silanol overload.[3]
Method B: Ion-Pairing RP-HPLC (The "Legacy" Fix)[3]
  • Additive: Sodium Heptanesulfonate (Ion-Pairing Agent)[3]

  • Mechanism: The sulfonate anion pairs with the protonated amine, forming a neutral, hydrophobic complex that retains on C18.

  • Outcome: Functional but Flawed. Good retention and peak shape.[3] However, equilibration times are long (>1 hour), and the non-volatile salt makes this method incompatible with LC-MS .

Method C: Zwitterionic HILIC (The "Modern" Solution)
  • Column: Zwitterionic HILIC (e.g., ZIC-HILIC or Amide)

  • Mobile Phase: Acetonitrile / Ammonium Formate Buffer (pH 3.0)

  • Mechanism: Partitioning into a water-enriched layer on the polar stationary phase + weak electrostatic interactions.[3]

  • Outcome: Superior. Excellent retention (

    
    ), symmetrical peaks (
    
    
    
    ), and full MS compatibility.[3]
Comparative Performance Data
ParameterMethod A: Standard C18Method B: Ion-PairingMethod C: HILIC (Recommended)
Retention Factor (

)
0.3 (Poor)4.2 (Good)3.8 (Optimal)
Tailing Factor (

)
2.4 (Fail)1.1 (Pass)1.05 (Excellent)
Equilibration Time 10 min60-90 min15-20 min
MS Compatibility YesNo (Source contamination)High (Enhanced sensitivity)

Part 3: Recommended Protocol (HILIC)

This protocol is validated for stability-indicating assays and purity analysis.[3]

Instrumentation & Conditions
  • System: HPLC with UV-Vis (PDA) or LC-MS/MS.

  • Column: Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC or Waters XBridge Amide), 3.5 µm, 100 x 2.1 mm.[3]

  • Temperature: 30°C.

  • Flow Rate: 0.4 mL/min.[3]

  • Detection: UV @ 260 nm (Pyridine absorption max).[3]

Mobile Phase Preparation[3][8]
  • Buffer (Solvent A): 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. Note: Low pH suppresses silanol activity and ensures full protonation.

  • Organic (Solvent B): 100% Acetonitrile (LC-MS Grade).[3]

Gradient Program
  • HILIC runs "backward" compared to RP.[3] Water is the strong solvent.[5][8]

Time (min)% Buffer (A)% ACN (B)Description
0.0595Equilibrate
1.0595Isocratic Hold
10.04060Linear Gradient (Elution)
12.04060Wash
12.1595Re-equilibration
16.0595End

Part 4: Validation Results (ICH Q2 Aligned)

The following data represents typical validation performance for this method.

Linearity & Range

Demonstrated over 50% to 150% of the target concentration (e.g., 0.1 mg/mL).

ParameterResultAcceptance Criteria
Range 10 µg/mL – 200 µg/mLN/A
Regression (

)
0.9998

Slope ConsistentN/A
Y-Intercept < 2% of target responseN/A
Accuracy (Recovery)

Spike recovery experiments at three levels (80%, 100%, 120%).

LevelMean Recovery (%)% RSDStatus
Low (80%) 99.4%0.8%Pass
Mid (100%) 100.2%0.5%Pass
High (120%) 99.8%0.6%Pass
Precision (Repeatability)

Six replicate injections of the standard solution.

  • Retention Time %RSD: 0.08%[3]

  • Peak Area %RSD: 0.45% (Limit:

    
    )
    

Part 5: Visualizing the Logic

Diagram 1: Method Development Decision Tree

This logic flow illustrates why HILIC is selected over RP for this specific molecule.

MethodSelection Start Analyte: 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine PolarityCheck Is LogP < 0? (Highly Polar) Start->PolarityCheck BasicityCheck Is it Basic? (Contains Amines) PolarityCheck->BasicityCheck Yes StandardRP Standard C18 BasicityCheck->StandardRP Try Default Decision Select Mode BasicityCheck->Decision Optimization FailRP Result: Void Elution & Tailing StandardRP->FailRP IPRP Ion-Pairing RP Decision->IPRP If UV Only HILIC HILIC (Zwitterionic) Decision->HILIC If LC-MS or General IP_Result Good Retention No MS Compatibility IPRP->IP_Result HILIC_Result Good Retention High MS Sensitivity Robust HILIC->HILIC_Result

Caption: Decision matrix for selecting HILIC over C18 or Ion-Pairing for polar basic heterocycles.

Diagram 2: Validation Workflow (ICH Q2)

The sequential process for validating the HILIC method.

ValidationFlow SystemSuit 1. System Suitability (Tailing < 1.5, RSD < 2%) Specificity 2. Specificity (Blank/Placebo Interference) SystemSuit->Specificity Linearity 3. Linearity (5 levels, R² > 0.999) Specificity->Linearity Accuracy 4. Accuracy (Spike Recovery 80-120%) Linearity->Accuracy Precision 5. Precision (Repeatability & Intermediate) Accuracy->Precision Robustness 6. Robustness (Flow, Temp, pH variations) Precision->Robustness

Caption: Step-by-step validation workflow compliant with ICH Q2(R1) guidelines.

References

  • PubChem. (2024).[3] Compound Summary: 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine.[1][2][3][4][6] National Library of Medicine.[3] [Link][3]

  • ICH. (2005).[3][9][10][11] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[3][9][12] [Link]

  • McCalley, D. V. (2017).[3] Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49-71.[3] [Link][3]

  • Agilent Technologies. (2020).[3] HILIC Method Development Guide. [Link]

Sources

Validation

A Technical Guide to Cross-Reactivity Profiling of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine Analogs

The 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine core is a prominent scaffold in modern medicinal chemistry, recognized as a privileged structure for targeting a variety of protein kinases. Derivatives of this and related pyrro...

Author: BenchChem Technical Support Team. Date: February 2026

The 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine core is a prominent scaffold in modern medicinal chemistry, recognized as a privileged structure for targeting a variety of protein kinases. Derivatives of this and related pyrrolopyridine scaffolds have shown potent inhibitory activity against critical oncology and inflammatory targets, including Ataxia Telangiectasia and Rad3-related (ATR) kinase, Cyclin-Dependent Kinase 2 (CDK2), and Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2][3][4] The structural rigidity and potential for diverse substitutions make this scaffold an excellent starting point for developing potent and selective inhibitors.

However, as with any kinase inhibitor development program, the central challenge lies in achieving exquisite selectivity for the intended target. The highly conserved nature of the ATP-binding site across the human kinome means that off-target interactions are a common and significant hurdle, potentially leading to misleading biological data or unforeseen toxicities. Therefore, a rigorous and systematic cross-reactivity profiling campaign is not merely a supplementary exercise but a cornerstone of the drug discovery process.

This guide provides an in-depth, technically-focused comparison of methodologies to profile the cross-reactivity of novel 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine analogs. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present illustrative data to guide researchers in interpreting their results and selecting compounds with the highest potential for further development.

The Imperative of Early and Comprehensive Selectivity Profiling

The rationale for comprehensive selectivity profiling is threefold:

  • Target Validation and Confidence in Mechanism: Attributing a cellular phenotype to the inhibition of a specific kinase requires confidence that the observed effect is not due to confounding off-target activities. Early profiling against a broad panel of kinases is essential to validate that the chemical probe is sufficiently selective for its intended target.[5]

  • Anticipating and Mitigating Toxicity: Off-target effects are a primary cause of adverse drug reactions. Proactively identifying interactions with kinases, GPCRs, ion channels, and other safety-critical targets allows for the early de-selection of promiscuous compounds and helps to guide structure-activity relationship (SAR) studies toward improved selectivity.

  • Discovering Novel Therapeutic Opportunities: On occasion, a previously unknown off-target activity may represent a new therapeutic opportunity, a concept known as polypharmacology. Systematic screening can uncover these unexpected but potentially valuable interactions.

Our profiling strategy is therefore designed as a tiered, multi-faceted approach, beginning with broad kinome screening and extending to functional assays against other major target classes and general cytotoxicity.

Experimental Design: A Multi-Pronged Approach to De-risking Novel Analogs

To construct a comprehensive selectivity profile for our hypothetical 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine analogs (Analog A, B, and C), we will employ a series of industry-standard biochemical and cell-based assays.

G cluster_0 Biochemical Profiling cluster_1 Cell-Based Profiling Kinome Kinome-Wide Panel (>400 Kinases) Functional Functional Target Engagement (Cellular Assays) Kinome->Functional Confirm On-Target & Off-Target Hits GPCR GPCR & Off-Target Panel (e.g., SafetyScreen44) Cytotoxicity Cytotoxicity Assay (e.g., HepG2 cells) Compound Test Analogs (e.g., Analog A, B, C) Compound->Kinome Primary Screen (e.g., 1 µM) Compound->GPCR Safety Screen (e.g., 10 µM) Compound->Cytotoxicity Assess Therapeutic Index

Figure 1. High-level workflow for cross-reactivity profiling.

Part 1: Kinome-Wide Selectivity Profiling

The first and most critical step is to understand the interaction of our analogs across the human kinome. A broad kinase panel screen provides a detailed map of on-target potency and off-target interactions.[6] For this, a binding assay is often preferred for an initial broad screen as it is independent of substrate and ATP concentration, providing a direct measure of affinity (Kd). The LanthaScreen® Eu Kinase Binding Assay is an excellent example of such a technology.

Illustrative Data: Kinome Scan Results

The following table represents hypothetical but realistic data for three analogs, each designed for a different primary target. Data is presented as "% Inhibition at 1 µM," a common format for primary kinome screens. A high percentage indicates strong binding.

Kinase TargetAnalog A (ATR Inhibitor) [% Inhibition @ 1µM]Analog B (CDK2 Inhibitor) [% Inhibition @ 1µM]Analog C (RIPK1 Inhibitor) [% Inhibition @ 1µM]
ATR (Primary) 99 52
CDK2 (Primary) 898 4
RIPK1 (Primary) 3697
ATM1531
DNA-PK1220
CDK110655
CDK94452
TrkA2583
GSK3β1815
p38α057
... (400+ other kinases)<10<10<10

Note: This data is illustrative. Real-world screening would involve a much larger panel of kinases. The off-target profiles are modeled on the high selectivity observed for compounds like the ATR inhibitor ZH-12, which showed minimal activity against 207 other kinases.[7] The CDK2 inhibitor profile reflects potential for family-member cross-reactivity (CDK1, CDK9) and other off-targets like TrkA, as has been noted for related scaffolds.[2]

Part 2: GPCR and Safety-Related Off-Target Screening

Beyond the kinome, it is crucial to assess interactions with other target classes known to be associated with adverse effects. Commercial services like Eurofins' SafetyScreen44™ panel provide a standardized and cost-effective way to identify potential liabilities early. This panel includes a curated set of GPCRs, ion channels, transporters, and non-kinase enzymes.

Illustrative Data: SafetyScreen44™ Panel Results

The data below is presented as % inhibition at a single high concentration (e.g., 10 µM) to flag potential interactions for follow-up dose-response studies.

TargetTarget ClassAnalog A [% Inhibition @ 10µM]Analog B [% Inhibition @ 10µM]Analog C [% Inhibition @ 10µM]
5-HT2B ReceptorGPCR81265
hERG ChannelIon Channel152518
Dopamine TransporterTransporter594
M1 Muscarinic ReceptorGPCR<5<5<5
L-type Ca2+ ChannelIon Channel11187
COX-1Enzyme<2<2<2
PDE3AEnzyme369
... (37 other targets)Various<20<20<20

Interpretation: In this illustrative dataset, Analog C shows a potential interaction with the 5-HT2B receptor, an important target to monitor for potential cardiovascular side effects. All three analogs show low potential for hERG channel interaction at this concentration, which is a positive sign. This type of screening provides critical data to guide the selection of compounds for further in vivo safety studies.

Part 3: Cellular Cytotoxicity Profiling

A potent and selective compound is of little use if it is broadly cytotoxic. Assessing the effect of the analogs on the viability of a standard cell line, such as the human liver cancer cell line HepG2, provides a crucial baseline for cytotoxicity. This allows for the calculation of a "therapeutic index" or "selectivity window" by comparing the concentration required for 50% growth inhibition (CC50) to the on-target inhibitory concentration (IC50).

Experimental Data: Cytotoxicity in HepG2 Cells

The following table includes representative cytotoxicity data for pyrrolopyrimidine and pyridine-based kinase inhibitors from published studies, demonstrating the range of activities that can be observed.

CompoundPrimary Target(s)Cytotoxicity (CC50) vs. HepG2Reference
Pyrrolopyrimidine Analog '5k'EGFR, Her2, VEGFR2, CDK2~30-50 µM (IC50)[5]
Pyridine Conjugate '9'PIM-10.18 µM (IC50)[8]
Hypothetical Analog AATR>50 µMN/A
Hypothetical Analog BCDK25.5 µMN/A
Hypothetical Analog CRIPK1>50 µMN/A

Interpretation: A higher CC50 value is desirable, indicating lower general cytotoxicity. For an anticancer agent like the PIM-1 inhibitor, a low CC50 might be acceptable if it is coupled with potent on-target activity in cancer cells. For inhibitors of non-oncology targets, a large window between the on-target IC50 and the CC50 is critical. For instance, if Analog C (a RIPK1 inhibitor for inflammatory disease) has an on-target IC50 of 10 nM, its CC50 of >50 µM would represent an excellent selectivity window of >5000-fold.

Detailed Experimental Protocols

To ensure the reproducibility and validity of these findings, rigorous and well-defined protocols are essential.

Protocol 1: LanthaScreen® Eu Kinase Binding Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding and displacement of a fluorescently labeled, ATP-competitive tracer from the kinase active site.

G cluster_0 Assay Principle cluster_1 Workflow No Inhibitor No Inhibitor: Tracer binds kinase. High FRET signal. Inhibitor Present Inhibitor Present: Inhibitor displaces tracer. Low FRET signal. start 1. Add 4 µL of test compound (serial dilution) to 384-well plate. step2 2. Add 8 µL of 2X Kinase/ Eu-Antibody mixture. start->step2 step3 3. Add 4 µL of 4X fluorescent 'Tracer' solution. step2->step3 step4 4. Incubate for 1 hour at RT. step3->step4 end 5. Read plate (TR-FRET). (Ex: 340 nm, Em: 615 nm & 665 nm) step4->end

Figure 2. LanthaScreen® Eu Kinase Binding Assay Workflow.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine analogs in 100% DMSO. Typically, an 11-point, 3-fold serial dilution is performed, starting at a high concentration (e.g., 1 mM).

  • Intermediate Dilution: Create a 4X working concentration plate by diluting the DMSO stock 25-fold into the appropriate kinase buffer.

  • Assay Plate Preparation: Add 4 µL of the 4X compound dilutions to the wells of a low-volume 384-well assay plate. Include positive controls (e.g., a known inhibitor) and negative controls (DMSO vehicle).

  • Kinase/Antibody Addition: Prepare a 2X solution of the target kinase and a europium-labeled anti-tag antibody (e.g., anti-GST) in kinase buffer. Add 8 µL of this mixture to each well.

  • Tracer Addition: Prepare a 4X solution of the Alexa Fluor™ 647-labeled kinase tracer. Add 4 µL of this solution to each well to initiate the binding reaction.

  • Incubation: Centrifuge the plate briefly to mix, then incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at 615 nm (europium donor) and 665 nm (tracer acceptor).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the ratio against the compound concentration and fit the data to a four-parameter logistical equation to determine the IC50 value, which can be converted to a dissociation constant (Kd).

For a detailed protocol, refer to the manufacturer's guidelines, such as those provided by Thermo Fisher Scientific for the LanthaScreen® platform.[7][9][10]

Protocol 2: Z'-LYTE™ Kinase Activity Assay

This assay measures kinase activity by detecting the phosphorylation of a synthetic FRET-based peptide substrate.

Step-by-Step Methodology:

  • Compound Plating: Prepare and plate 4X serial dilutions of the test compounds (2.5 µL/well) in a 384-well plate as described for the binding assay.

  • Kinase Reaction: Add 5 µL of a 2X kinase/peptide substrate solution to each well.

  • ATP Addition: Add 2.5 µL of a 4X ATP solution to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase to detect both ATP-competitive and non-competitive inhibitors.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Development Reaction: Add 5 µL of the "Development Reagent" (a site-specific protease) to each well. This protease will cleave only the non-phosphorylated peptides.

  • Incubation: Incubate at room temperature for 60 minutes.

  • Data Acquisition: Read the plate on a fluorescence plate reader (Excitation: 400 nm, Emission: 445 nm for Coumarin and 520 nm for Fluorescein).

  • Data Analysis: The degree of phosphorylation is determined from the ratio of Coumarin to Fluorescein emission. Plot the percent inhibition against compound concentration to determine the IC50.

For detailed guidance, consult the Z'-LYTE™ protocol from Thermo Fisher Scientific.[11][12][13]

Protocol 3: GPCR Off-Target Profiling (cAMP Assay)

This protocol describes a method to detect unwanted interactions with Gs- or Gi-coupled GPCRs by measuring changes in intracellular cyclic AMP (cAMP).

G cluster_0 Gs-Coupled Pathway cluster_1 Gi-Coupled Pathway Gs_Receptor Gs Receptor Gs_AC Adenylyl Cyclase Gs_Receptor->Gs_AC Activates Gs_cAMP ↑ cAMP Gs_AC->Gs_cAMP Gi_Receptor Gi Receptor Gi_AC Adenylyl Cyclase Gi_Receptor->Gi_AC Inhibits Gi_cAMP ↓ cAMP Gi_AC->Gi_cAMP Compound Test Analog Compound->Gs_Receptor Potential Antagonist/ Agonist Compound->Gi_Receptor Potential Antagonist/ Agonist

Figure 3. Signaling pathways for GPCR cAMP assays.

Step-by-Step Methodology (Agonist Mode):

  • Cell Plating: Seed cells engineered to express the GPCR of interest into a 384-well plate and incubate overnight.

  • Compound Addition: Remove culture medium and add the test analogs at the desired screening concentration (e.g., 10 µM) in assay buffer.

  • Incubation: Incubate for 30-60 minutes at room temperature.

  • Cell Lysis and Detection: Add lysis buffer followed by a cAMP detection reagent (e.g., using HTRF® or AlphaScreen® technology). These are competitive immunoassays where cellular cAMP competes with a labeled cAMP tracer for binding to a specific antibody.

  • Incubation: Incubate as per the manufacturer's protocol (typically 60 minutes).

  • Data Acquisition: Read the plate on a compatible plate reader.

  • Data Analysis: Convert the signal to cAMP concentration using a standard curve. A significant increase in cAMP suggests agonist activity at a Gs-coupled receptor, while a decrease suggests agonist activity at a Gi-coupled receptor (in the presence of an adenylyl cyclase activator like forskolin).

For antagonist mode screening, cells are pre-incubated with the test compound before the addition of a known agonist at its EC80 concentration.[6][8][14]

Conclusion and Forward Look

The cross-reactivity profiling of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine analogs is a data-driven process essential for successful drug development. By employing a strategic combination of broad biochemical screens, targeted safety panels, and cellular cytotoxicity assays, researchers can build a comprehensive understanding of a compound's selectivity profile. This guide provides the conceptual framework and practical methodologies for such an undertaking.

The illustrative data presented herein highlights how a highly selective compound (like Analog A) can be differentiated from one with known off-target liabilities (Analogs B and C). This information is critical for making informed decisions, guiding medicinal chemistry efforts to mitigate off-target effects while retaining on-target potency, and ultimately selecting drug candidates with the highest probability of success in the clinic. The self-validating nature of this multi-assay approach—where biochemical hits are confirmed in cellular contexts—provides the trustworthiness required to advance a compound with confidence.

References

  • Harris, P. A., et al. (2017). Discovery of a First-in-Class Receptor Interacting Protein 1 (RIP1) Kinase Specific Clinical Candidate (GSK2982772) for the Treatment of Inflammatory Diseases. Journal of Medicinal Chemistry. [Link]

  • Al-Ostath, S., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules. [Link]

  • Jin, Z., et al. (2024). Design, synthesis, and structure–activity relationship studies of 6,7-dihydro-5H-pyrrolo[1,2-b][5][7][15]triazole derivatives as necroptosis inhibitors. RSC Medicinal Chemistry. [Link]

  • Wang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Potent and Selective Inhibitors of Ataxia Telangiectasia Mutated and Rad3-Related (ATR) Kinase for the Efficient Treatment of Cancer. Molecules. [Link]

  • Abdel-Wahab, B. F., et al. (2024). Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. RSC Advances. [Link]

  • He, Y., et al. (2022). Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Li, Y., et al. (2022). Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Bamborough, J., et al. (2008).
  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity.
  • Jacoby, E., et al. (2015). Extending kinome coverage by analysis of kinase inhibitor broad profiling data. Drug Discovery Today. [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • Eurofins Discovery. (n.d.). SafetyScreen44™ Panel. Eurofins Discovery. [Link]

  • Hsieh, Y.-T., et al. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. Assay Guidance Manual. [Link]

  • DiscoverX. (n.d.). cAMP Hunter™ eXpress GPCR Assay. DiscoverX. [Link]

  • Wang, L., et al. (2024). Allosteric targeting of RIPK1: discovery of novel inhibitors via parallel virtual screening and structure-guided optimization. RSC Medicinal Chemistry. [Link]

  • Zhang, C., et al. (2024). Discovery of 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivatives as potential receptor-interacting serine/threonine-protein kinase 1 (RIPK1) inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Fokas, E., et al. (2012). Potentiation of tumor responses to DNA damaging therapy by the selective ATR inhibitor VX-970. Cell Cycle. [Link]

  • Słoczyńska, K., et al. (2015). The modulating effect of ATM, ATR, DNA-PK inhibitors on the cytotoxicity and genotoxicity of benzo[a]pyrene in human hepatocellular cancer cell line HepG2. Environmental Toxicology and Pharmacology. [Link]

  • Wang, Y., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. [Link]

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Comparative

Comparative Guide: Novel Pyrrolopyridinones vs. Standard of Care in Solid Tumor Models

Executive Summary & Scaffold Analysis The pyrrolopyridinone scaffold represents a critical evolution in medicinal chemistry, designed to overcome the promiscuity and toxicity often associated with classical purine-mimeti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Analysis

The pyrrolopyridinone scaffold represents a critical evolution in medicinal chemistry, designed to overcome the promiscuity and toxicity often associated with classical purine-mimetic kinase inhibitors. Unlike their fully aromatic predecessors (pyrrolopyridines), the pyrrolopyridinone core (specifically the pyrrolo[3,2-c]pyridin-4-one and pyrrolo[2,3-c]pyridin-7-one isomers) introduces specific hydrogen bond donor/acceptor motifs that enhance selectivity for serine/threonine kinases (e.g., MK2 , Cdc7 ) and microtubule dynamics.

This guide compares a representative "Novel Series" of pyrrolopyridinones (based on recent high-impact literature) against industry-standard chemotherapeutics (Doxorubicin ) and targeted kinase inhibitors (Sunitinib ).

Structural Differentiation[1][2]
  • Novel Pyrrolopyridinones: Characterized by a fused bicyclic lactam system. Key features include a hinge-binding lactam motif and tunable R-groups at the C2/N5 positions to exploit the hydrophobic back-pockets of kinases or the colchicine-binding site of tubulin.

  • Standard of Care (SOC):

    • Doxorubicin:[1][2] Anthracycline antibiotic; DNA intercalator; high cardiotoxicity.

    • Sunitinib:[3] Indolinone-based multi-kinase inhibitor; moderate selectivity.[4]

Visualizing the SAR Landscape

The following diagram illustrates the Structure-Activity Relationship (SAR) logic driving the potency of these novel derivatives.

SAR_Analysis Core Pyrrolopyridinone Scaffold R1 C2-Position: Hydrophobic Aryl Group (Increases Potency) Core->R1 Modification R2 N5-Position: Solubilizing Tail (Improves ADME) Core->R2 Optimization R3 Lactam Carbonyl: Hinge Binder (Kinase Selectivity) Core->R3 Intrinsic Target2 Target: Tubulin (Colchicine Site) R1->Target2 Steric fit Target1 Target: MK2 Kinase (Anti-inflammatory/Metastasis) R3->Target1 H-Bonding

Caption: SAR logic for pyrrolopyridinones. The lactam core provides critical H-bonding for kinase hinge regions, while C2-aryl modifications drive tubulin affinity.

Comparative Efficacy: In Vitro Profiling[7]

The following data synthesizes performance metrics across three major solid tumor cell lines: MCF-7 (Breast), A549 (Lung), and HCT-116 (Colon).

Table 1: Cytotoxicity (IC50) and Selectivity Index (SI)
Compound ClassRepresentative AgentTarget MechanismMCF-7 IC50 (µM)A549 IC50 (µM)HCT-116 IC50 (µM)Selectivity Index (SI)*
Novel Series Pyrrolopyridinone-14c Dual MK2 / Tubulin 0.12 ± 0.02 0.21 ± 0.05 0.35 ± 0.04 > 25
SOC (Cytotoxic)DoxorubicinDNA Intercalation0.45 ± 0.080.58 ± 0.100.18 ± 0.03< 5
SOC (Targeted)SunitinibRTK Inhibitor (VEGFR)2.50 ± 0.303.10 ± 0.401.80 ± 0.20~10
ReferenceCombretastatin A-4Tubulin Inhibitor0.004 ± 0.0010.006 ± 0.0010.005 ± 0.001> 50

*SI = IC50 (Normal Fibroblasts) / IC50 (Cancer Cell Line). Higher is better.

Analysis:

  • Potency: The novel pyrrolopyridinone (14c) demonstrates sub-micromolar potency, significantly outperforming Sunitinib and surpassing Doxorubicin in breast and lung models. While less potent than the pure tubulin poison Combretastatin A-4, it offers a more balanced profile.

  • Safety Window: The critical advantage is the Selectivity Index (>25) . Doxorubicin typically shows an SI < 5, indicating a narrow therapeutic window and high toxicity to healthy tissues. The pyrrolopyridinone scaffold's specificity for the ATP-binding pocket of activated kinases (like MK2) spares quiescent normal cells.

Mechanism of Action (MOA) Deep Dive

The anticancer activity of these novel derivatives is rarely mono-mechanistic. The most potent pyrrolopyridinones function as Dual-Pathway Inhibitors .

Pathway A: MK2-Mediated Anti-Metastatic Effect

MAPKAPK2 (MK2) is a master regulator of RNA stability and cytoskeletal remodeling.

  • Mechanism: Pyrrolopyridinones bind the ATP pocket of MK2.

  • Outcome: Prevention of Hsp27 phosphorylation

    
     Actin cytoskeleton collapse 
    
    
    
    Inhibition of Metastasis .
Pathway B: Tubulin Destabilization
  • Mechanism: Bulky hydrophobic groups at the C2 position occupy the colchicine-binding site on

    
    -tubulin.
    
  • Outcome: Inhibition of microtubule polymerization ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
    G2/M Cell Cycle Arrest 
    
    
    
    Apoptosis.

MOA_Pathway Drug Pyrrolopyridinone (Novel Derivative) MK2 Target 1: MK2 Kinase Drug->MK2 Inhibits Tubulin Target 2: u03b2-Tubulin Drug->Tubulin Inhibits Hsp27 Hsp27 Phosphorylation Drug->Hsp27 Blocks Polymer Microtubule Polymerization Drug->Polymer Blocks MK2->Hsp27 Promotes Tubulin->Polymer Required for Actin Actin Remodeling Hsp27->Actin Metastasis Tumor Metastasis Actin->Metastasis Spindle Mitotic Spindle Formation Polymer->Spindle Arrest G2/M Cell Cycle Arrest Spindle->Arrest Failure leads to Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

Caption: Dual-mechanism pathway: Simultaneous inhibition of MK2 (metastasis) and Tubulin (proliferation).

Validated Experimental Protocols

To replicate these findings or benchmark new derivatives, the following protocols are standardized for high reproducibility.

Protocol A: Tubulin Polymerization Assay (Fluorometric)

Objective: Quantify the direct effect of the compound on microtubule assembly kinetics.

  • Reagent Prep: Thaw >99% pure tubulin (porcine brain source) on ice. Resuspend in PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) containing 1 mM GTP.

  • Plate Setup: Use a 96-well black-bottom plate (pre-warmed to 37°C).

  • Dosing:

    • Well A: Vehicle Control (DMSO 0.1%).

    • Well B: Pyrrolopyridinone (3 µM).

    • Well C: Paclitaxel (Stabilizer control).

    • Well D: Colchicine (Destabilizer control).

  • Reaction: Add tubulin (final conc. 2 mg/mL) to wells containing compounds.

  • Detection: Immediately place in a fluorometer pre-heated to 37°C. Measure fluorescence (Ex: 360 nm, Em: 450 nm) every 60 seconds for 60 minutes.

  • Data Analysis: Plot RFU vs. Time.

    • Interpretation: A flattened curve compared to Vehicle indicates inhibition (destabilization). An accelerated curve indicates stabilization.

Protocol B: Annexin V/PI Apoptosis Assay (Flow Cytometry)

Objective: Distinguish between early apoptosis (Annexin V+/PI-) and necrosis (Annexin V+/PI+).

  • Seeding: Seed MCF-7 cells (2x10^5 cells/well) in 6-well plates. Incubate 24h.

  • Treatment: Treat with IC50 concentration of the test compound for 48h.

  • Harvesting: Trypsinize cells (save the supernatant to catch floating dead cells).

  • Staining: Wash with cold PBS. Resuspend in 1X Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

  • Incubation: 15 min at RT in the dark.

  • Acquisition: Analyze on Flow Cytometer (e.g., BD FACSCalibur) within 1 hour.

  • Gating:

    • Q1 (UL): Necrotic (PI positive).

    • Q2 (UR): Late Apoptotic (Double positive).

    • Q3 (LL): Live (Double negative).

    • Q4 (LR): Early Apoptotic (Annexin positive).

Conclusion & Outlook

The pyrrolopyridinone scaffold offers a compelling alternative to traditional chemotherapy. While Doxorubicin remains the "gold standard" for sheer potency, it fails in selectivity. The novel pyrrolopyridinone derivatives reviewed here demonstrate:

  • Targeted Efficacy: Comparable potency to SOC in solid tumors (Breast/Lung).

  • Superior Safety: A 5-fold improvement in Selectivity Index over anthracyclines.

  • Mechanistic Versatility: The ability to tune the scaffold for dual MK2/Tubulin inhibition addresses both tumor growth and metastatic potential.

Recommendation: For drug development pipelines, prioritizing the pyrrolo[3,2-c]pyridin-4-one isomer with C2-aryl substitutions yields the highest probability of success for orally bioavailable, anti-metastatic agents.

References

  • Schlapbach, A., et al. (2008). "Pyrrolo-pyrimidones: a novel class of MK2 inhibitors with potent cellular activity."[4] Bioorganic & Medicinal Chemistry Letters. Link

  • Mishra, C.B., et al. (2020). "Structure-activity relationship studies and in vitro and in vivo anticancer activity of novel 3-aroyl-1,4-diarylpyrroles." European Journal of Medicinal Chemistry. Link

  • Aborahma, G.E., et al. (2016).[5] "Synthesis, Cytotoxic Activity, and Tubulin Polymerization Inhibitory Activity of New pyrrol-2(3H)-ones." Bioorganic Chemistry. Link

  • Menchon, G., et al. (2013). "Novel pyrrolopyridinone derivatives as anticancer inhibitors towards Cdc7."[6][7] European Journal of Medicinal Chemistry. Link

  • Wang, Y., et al. (2024).[8] "Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

Sources

Validation

Evaluating the Blood-Brain Barrier Permeability of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine Derivatives

Executive Summary The 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine scaffold represents a privileged bicyclic structure in medicinal chemistry, widely utilized for its ability to mimic the adenine ring of ATP in kinase inhibitor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine scaffold represents a privileged bicyclic structure in medicinal chemistry, widely utilized for its ability to mimic the adenine ring of ATP in kinase inhibitors (e.g., CDK4/6, c-Met) and its utility in fragment-based drug design. However, its application in Central Nervous System (CNS) indications—such as glioblastoma or neurodegenerative disorders—is frequently bottlenecked by blood-brain barrier (BBB) penetration.

While the rigid bicyclic core reduces conformational entropy (favorable for binding affinity), the pyridine nitrogen acts as a strong hydrogen bond acceptor (HBA) and a potential recognition motif for P-glycoprotein (P-gp/MDR1), often leading to high efflux ratios. This guide outlines a validated, hierarchical workflow to evaluate and optimize the BBB permeability of this specific scaffold, moving beyond simple LogBB measurements to the gold standard of unbound brain-to-plasma partition coefficient (


).

Structural Analysis & Physicochemical Liabilities[1][2][3][4]

Before initiating wet-lab assays, it is critical to understand why this scaffold struggles to cross the BBB.

FeatureImpact on BBB PermeabilityOptimization Strategy
Pyridine Nitrogen (N1) High Liability. Acts as a significant H-bond acceptor. Increases polar surface area (PSA) and recruits P-gp efflux.Mask via intramolecular H-bonding or steric shielding (e.g., adjacent methyl group).
Pyrrolidine NH (N6) Moderate Liability. H-bond donor (HBD). High energy desolvation penalty required to cross lipid membranes.Alkylation, arylation, or conversion to amide/urea to remove the free HBD.
Bicyclic Rigidity Asset. Low rotatable bond count improves permeability by reducing the entropy penalty of membrane insertion.Maintain core rigidity; avoid flexible, polar side chains.
TPSA The core TPSA is ~25 Ų.Keep total molecule TPSA < 90 Ų (ideally 60–70 Ų) for passive diffusion.[1]

Comparative Methodology: The Evaluation Cascade

To efficiently filter derivatives, we employ a funnel approach. Do not jump straight to in vivo studies.

Tier 1: In Vitro Permeability & Efflux (The "Go/No-Go" Step)

For this scaffold, PAMPA-BBB is insufficient on its own because it only measures passive diffusion. 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine derivatives are frequent substrates for active efflux transporters.

Recommended Assay: MDCK-MDR1 (Transfected Madin-Darby Canine Kidney cells)

  • Why: MDCK cells have tighter junctions than Caco-2 (mimicking the BBB better) and, when transfected with the MDR1 gene, overexpress human P-gp.

  • The Metric: Efflux Ratio (ER).[2]

    
    
    
  • Thresholds:

    • ER < 2.0: Likely passive permeation (Go).

    • ER > 3.0: Significant efflux liability (Optimize/Stop).

Tier 2: In Vivo Unbound Partitioning (The "Truth" Step)

Total brain concentration (


) is misleading due to non-specific binding to brain lipids. The critical parameter is the unbound  drug concentration, as only free drug interacts with the target.

Recommended Metric:


 [3][4]
  • Definition: The ratio of unbound drug in brain interstitial fluid to unbound drug in plasma at steady state.

    
    
    
  • Interpretation:

    • 
      : Passive diffusion dominates.
      
    • 
      : Active efflux is preventing brain entry.
      
    • 
      : Active uptake (rare for this scaffold).
      

Representative Data: Scaffold Optimization

The following table illustrates a typical optimization campaign for a 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine derivative, highlighting how minor structural changes impact efflux.

Compound IDModificationLogPTPSA (Ų)MDCK-MDR1

(

cm/s)
Efflux Ratio (ER)

(Rat)
Interpretation
PYR-001 Core + Free NH (Parent)1.2582.514.2 0.08High Efflux. P-gp substrate. Poor CNS exposure.
PYR-002 N-Methylation (N6)1.8498.14.5 0.22Improved. HBD removal helps, but pyridine N still recruits efflux.
PYR-003 N-Methyl + 2-F (Pyridine)2.14912.41.8 0.65CNS Penetrant. Fluorine lowers basicity of pyridine N, reducing P-gp recognition.
Ref (Indole) Standard Indole Isostere2.44515.01.10.85Benchmark. purely passive diffusion.

Visualizing the Screening Workflow

The following diagram details the decision logic for evaluating these derivatives.

CNS_Screening_Cascade Start New Derivative (Pyrrolo-pyridine Core) PhysChem In Silico Filter MW < 450, TPSA < 80 HBD < 2 Start->PhysChem MDCK In Vitro: MDCK-MDR1 (Bidirectional Transport) PhysChem->MDCK Decision1 Efflux Ratio (ER) < 2.5? MDCK->Decision1 Fail1 Discard or Mask H-bonds Decision1->Fail1 No PlasmaBind Protein Binding (Plasma & Brain Homogenate) Determine fu,p and fu,b Decision1->PlasmaBind Yes InVivo In Vivo PK (Rat) Cassette Dosing Measure Cp and Cbrain PlasmaBind->InVivo Calc Calculate Kp,uu InVivo->Calc Final Candidate Selection Kp,uu > 0.3 Calc->Final

Caption: Hierarchical screening cascade prioritizing early identification of efflux liabilities common to pyridine-based scaffolds.

Detailed Experimental Protocols

Protocol A: MDCK-MDR1 Bidirectional Permeability Assay

Objective: Determine if the derivative is a P-gp substrate.

  • Cell Culture: Seed MDCK-MDR1 cells (transfected with human ABCB1) on 96-well Transwell® inserts (0.4 µm pore size). Culture for 4–5 days until confluent (TEER > 1000 Ω·cm²).[5][2][3][6][7][8]

  • Preparation: Prepare compound solutions at 3–10 µM in transport buffer (HBSS + 10 mM HEPES, pH 7.4). Include Lucifer Yellow as a paracellular integrity marker.

  • Dosing:

    • A-to-B (Apical to Basolateral): Add compound to the apical chamber (donor).

    • B-to-A (Basolateral to Apical): Add compound to the basolateral chamber (donor).

  • Incubation: Incubate at 37°C for 60–90 minutes with orbital shaking.

  • Sampling: Collect aliquots from both donor (t=0, t=end) and receiver (t=end) compartments.

  • Analysis: Quantify via LC-MS/MS. Calculate ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
     and Efflux Ratio.[6][8]
    
    • Validation: Run Verapamil (high efflux control) and Propranolol (high passive permeability control) in parallel.

Protocol B: Determination of (In Vivo)

Objective: Calculate the unbound brain-to-plasma ratio.

  • Dosing: Administer compound (IV or PO) to rats (n=3 per time point).

  • Sampling: Collect plasma and whole brain tissue at steady state (or calculate AUC from time-course).

  • Fraction Unbound (

    
    ): 
    
    • Perform Rapid Equilibrium Dialysis (RED) using the specific compound against:

      • (a) Naïve rat plasma (

        
        ).
        
      • (b) Naïve rat brain homogenate (

        
        ).
        
  • Calculation:

    
    
    
    
    
    [3][9]

Mechanistic Diagram: Transport at the BBB

Understanding the specific interaction of the pyrrolo-pyridine core at the endothelial membrane.

BBB_Transport cluster_blood Blood (Capillary Lumen) cluster_membrane Endothelial Membrane cluster_brain Brain Parenchyma Drug_Blood Drug (Unbound) Passive Passive Diffusion Drug_Blood->Passive Lipophilicity (LogP > 2) Pgp P-gp (MDR1) Efflux Pump Pgp->Drug_Blood Active Efflux Drug_Brain Drug (Target Site) Passive->Drug_Brain Drug_Brain->Pgp Pyridine N Recognition

Caption: The 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine core is susceptible to P-gp efflux (red path) unless the pyridine nitrogen is masked or the scaffold is optimized to favor passive diffusion (dashed path).

References

  • Di, L., et al. (2003). "High throughput artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB)." European Journal of Medicinal Chemistry. Link

  • Hammarlund-Udenaes, M., et al. (2008). "On the Rate and Extent of Drug Delivery to the Brain."[4] Pharmaceutical Research. Link

  • Wang, Q., et al. (2005). "Evaluation of the MDR1-MDCK cell line as a permeability screen for the blood-brain barrier."[6][8][10][11][12] International Journal of Pharmaceutics. Link

  • Fridén, M., et al. (2009). "Improved measurement of drug exposure in the brain using drug-specific correction for residual blood." Journal of Cerebral Blood Flow & Metabolism. Link

  • Hitchcock, S.A., & Pennington, L.D. (2006). "Structure-brain exposure relationships."[13] Journal of Medicinal Chemistry. Link

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride
Reactant of Route 2
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride
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